Estradiol-d4
描述
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-GKCQEISNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Estradiol-d4 (17β-Estradiol-d4), a deuterated isotopologue of the natural estrogen, 17β-estradiol. This document is intended to serve as a critical resource for professionals in research and drug development who utilize this compound as an internal standard in quantitative analyses or in metabolic studies.
Core Chemical Properties
This compound is a synthetic, stable isotope-labeled form of estradiol. The deuterium atoms enhance its utility in mass spectrometry-based analytical methods by providing a distinct mass shift from its unlabeled counterpart, without significantly altering its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₈H₂₀D₄O₂ |
| Molecular Weight | 276.41 g/mol |
| CAS Number | 66789-03-5 |
| Appearance | White to off-white or beige solid powder.[1] |
| Purity | Typically ≥98% chemical purity and ≥98% isotopic enrichment (atom % D). |
| Synonyms | 17β-Estradiol-2,4,16,16-d4; (17β)-Estra-1,3,5(10)-triene-3,17-diol-2,4,16,16-d4 |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). |
| Primary Application | Used as an internal standard for the quantitative analysis of estradiol and related estrogens in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] |
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity and isotopic enrichment of this compound.
| Condition | Recommendation |
| Solid Form | Store as a powder at -20°C for long-term stability, with a shelf life of up to 3 years. |
| In Solvent | For solutions, it is recommended to store at -80°C for up to one year. For shorter periods, storage at -20°C for one month is also acceptable. |
| Shipping | Typically shipped on blue ice or at ambient temperature for short durations. |
| General Handling | Keep in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Protect from light and moisture. Avoid contact with strong oxidizing agents. |
| Hazardous Decomposition | Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed. |
Forced Degradation and Stability-Indicating Studies
The following table summarizes the results from a forced degradation study on estradiol, which can be used as a proxy for this compound.[3] The study aimed for a target degradation of 5-20% to identify potential degradation products without completely consuming the parent drug.
| Stress Condition | Reagent/Parameters | Duration | Percent Degradation of Estradiol |
| Acid Hydrolysis | 1N Hydrochloric Acid | 24 hours | Significant Degradation |
| Base Hydrolysis | 1N Potassium Hydroxide | 24 hours | Significant Degradation |
| Oxidation | 0.3% Hydrogen Peroxide | 24 hours | Significant Degradation |
| Thermal Degradation | 90°C | 24 hours | Significant Degradation |
Note: The term "Significant Degradation" was used in the source material without specifying the exact percentage, but it implies that the degradation was within or exceeded the target range for a forced degradation study. These studies confirm that estradiol is susceptible to degradation under acidic, basic, oxidative, and thermal stress.
Degradation and Metabolic Pathways
The degradation of this compound in biological systems is expected to follow the well-established metabolic pathways of endogenous estradiol. The primary site of metabolism is the liver, where the molecule undergoes Phase I and Phase II biotransformations.
Phase I Metabolism: Oxidation
The initial and most significant metabolic pathway for estradiol is oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. This involves hydroxylation at various positions on the steroid nucleus.
Phase II Metabolism: Conjugation
Following oxidation, the hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
Experimental Protocols
This compound is predominantly used in conjunction with mass spectrometry for the quantification of endogenous estradiol. Below are representative experimental protocols for HPLC and GC-MS analysis.
Stability-Indicating HPLC-MS/MS Method
This method is suitable for the quantification of estradiol in a biological matrix, using this compound as an internal standard.
References
Solubility of Estradiol-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Estradiol-d4 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the well-established solubility profile of unlabeled estradiol (17β-estradiol) as a close proxy. The minor structural modification in this compound—the substitution of four hydrogen atoms with deuterium—is not expected to significantly alter its fundamental solubility characteristics in organic solvents.
Core Data Presentation: Solubility Profile
The following table summarizes the available quantitative and qualitative solubility data for estradiol in common organic solvents. This information is critical for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo studies.
| Organic Solvent | Solubility (Estradiol) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL, Soluble to 100 mM | [1][2] |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | [1][2] |
| Ethanol | ≥ 2.5 mg/mL, Soluble to 75 mM (with gentle warming) | [1][2] |
| Acetone | Very soluble | [3][4] |
| Dioxane | Very soluble | [3][4] |
| Methanol | Soluble | [4] |
| Chloroform:Methanol (1:1) | Soluble | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (this compound) | [5] |
Note: The solubility of steroid hormones can be influenced by factors such as temperature, the crystalline form of the solute, and the presence of impurities. The provided data should be considered as a guideline, and experimental verification is recommended for specific applications.
Experimental Protocols
Accurate and reproducible experimental outcomes depend on the proper preparation and handling of stock solutions. Below are detailed methodologies for determining solubility and preparing estradiol solutions.
Protocol 1: Preparation of a 10 mM Estradiol Stock Solution in Ethanol
This protocol outlines the steps for preparing a commonly used stock solution concentration.
Materials:
-
β-Estradiol powder (Molecular Weight: ~272.38 g/mol for unlabeled, adjust for this compound)
-
200-proof (absolute) Ethanol, sterile
-
Sterile glass vial with a screw cap
Procedure:
-
Weighing: Accurately weigh a precise amount of β-Estradiol powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.72 mg of the compound.
-
Dissolution: Add the weighed powder to the sterile glass vial.
-
Solvent Addition: Add the desired volume of absolute ethanol to the vial.
-
Mixing: Gently warm and vortex the solution until the estradiol is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent evaporation and degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Determination by High-Performance Liquid Chromatography (HPLC)
This method is a common approach to quantitatively determine the solubility of a compound in a specific solvent.
Procedure:
-
Equilibration: Add an excess amount of the steroid hormone to a known volume of the solvent in a sealed container.
-
Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Centrifuge the saturated solution to pellet the excess undissolved solid.
-
Sample Preparation: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
HPLC Analysis: Inject the diluted sample into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV-Vis).
-
Quantification: Determine the concentration of the steroid hormone in the sample by comparing its peak area to a standard curve generated from solutions of known concentrations.
-
Solubility Calculation: Calculate the solubility of the steroid hormone in the original solvent by taking into account the dilution factor.
Visualizations
The following diagrams illustrate key concepts related to estradiol's mechanism of action and a general experimental workflow.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. This compound (β-Estradiol-d4; 17β-Estradiol-d4; 17β-Othis compound) | Endogenous Metabolite | 66789-03-5 | Invivochem [invivochem.com]
Navigating the Isotopic Landscape: A Technical Guide to the Mass Shift of Estradiol and Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of the mass shift between Estradiol and its deuterated analogue, Estradiol-d4. This isotopic difference is fundamental to the gold-standard bioanalytical technique of isotope dilution mass spectrometry, enabling precise and accurate quantification of Estradiol in complex biological matrices.
The Foundation: Understanding the Mass Shift
The mass shift between Estradiol and this compound arises from the substitution of four hydrogen atoms with their heavier isotope, deuterium. This seemingly minor alteration at the atomic level results in a distinct and measurable difference in their molecular masses, which is the cornerstone of their differentiation in a mass spectrometer.
Quantitative Data Summary
The table below provides a clear comparison of the key mass-related properties of Estradiol and this compound, forming the basis for their differential detection.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |
| Estradiol | C₁₈H₂₄O₂ | 272.1776 | 272.38 |
| This compound | C₁₈H₂₀D₄O₂ | 276.2025 | 276.41 |
The precise mass shift is a critical parameter in preventing signal overlap and ensuring the analytical specificity of the assay.
The Power of Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for the quantification of endogenous Estradiol. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection strategy corrects for variations in sample recovery and matrix effects, leading to highly reliable and reproducible results.
Below is a diagram illustrating the logical relationship at the core of isotope dilution mass spectrometry.
A Technical Guide to the Biological Activity of Estradiol: A Comparative Perspective on Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol, the most potent naturally occurring estrogen, plays a pivotal role in a vast array of physiological processes, extending far beyond its primary functions in female reproduction. Its influence spans the cardiovascular, skeletal, and central nervous systems, making it a molecule of significant interest in both basic research and clinical applications.[1][2] For quantitative analysis, particularly in mass spectrometry-based assays, a deuterated analog, Estradiol-d4, is frequently employed as an internal standard. This technical guide provides an in-depth overview of the biological activity of estradiol, with the underlying premise that the biological activity of this compound is functionally identical to its unlabeled counterpart. The substitution of four hydrogen atoms with deuterium results in a negligible change in molecular weight and structure, and is widely accepted in the scientific community to not significantly impact receptor binding or functional activity.
This guide will detail the signaling pathways of estradiol, the experimental protocols used to assess its biological activity, and its pharmacokinetic profile. While direct comparative studies on the biological activity of this compound versus unlabeled estradiol are not available in the public domain, the methodologies and data presented herein for estradiol serve as the established benchmark for its deuterated analog.
Estradiol Signaling Pathways: A Dual Mechanism of Action
Estradiol exerts its diverse effects through two primary signaling pathways: a classical genomic pathway and a rapid non-genomic pathway.[3][4][5]
-
Genomic Pathway: This pathway involves the binding of estradiol to its cognate estrogen receptors (ERα and ERβ) located primarily in the cytoplasm and nucleus.[3][5] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[5] There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[4][5] This process typically occurs over hours to days.[3]
-
Non-Genomic Pathway: Estradiol can also elicit rapid cellular responses within seconds to minutes through membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPER).[3] Activation of these receptors initiates intracellular signaling cascades, including the activation of protein kinases like MAPK and PI3K/AKT, and the mobilization of intracellular calcium.[4][6][7] These rapid signals can influence a variety of cellular processes, including ion channel activity and the activation of other transcription factors.[6]
Caption: Estradiol signaling pathways, depicting both genomic and non-genomic mechanisms of action.
Experimental Protocols for Assessing Estradiol's Biological Activity
Several well-established in vitro assays are routinely used to characterize the biological activity of estrogenic compounds. These assays are crucial for determining receptor binding affinity, transcriptional activation, and cellular responses.
Estrogen Receptor (ER) Competitive Ligand Binding Assays
These assays quantify the ability of a test compound to compete with a radiolabeled estradiol for binding to the estrogen receptor.[8]
Methodology:
-
Receptor Preparation: Estrogen receptors are typically obtained from cytosolic or nuclear extracts of ER-rich tissues (e.g., rat uterus) or from recombinant expression systems.[8]
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., estradiol or this compound).
-
Separation: After reaching equilibrium, the receptor-bound and unbound radioligand are separated. This is often achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is then used to calculate the binding affinity (Kd or Ki).
Reporter Gene Assays
Reporter gene assays measure the ability of a compound to activate ER-mediated gene transcription.[8]
Methodology:
-
Cell Culture: A suitable mammalian or yeast cell line is engineered to express the estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE).
-
Treatment: The cells are treated with varying concentrations of the test compound.
-
Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the concentration of the test compound that produces a half-maximal response (EC50) is determined.
Caption: A generalized workflow for an estrogen receptor reporter gene assay.
Cell Proliferation Assays (E-SCREEN Assay)
The E-SCREEN (Estrogen-SCREEN) assay measures the estrogen-induced proliferation of ER-positive cells, most commonly the human breast cancer cell line MCF-7.[9][10]
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in multi-well plates in a steroid-depleted medium.
-
Treatment: The cells are then exposed to a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a period of time (typically 6-7 days) to allow for cell proliferation.
-
Quantification of Cell Number: The final cell number is determined using methods such as direct cell counting, or more commonly, by assays that measure metabolic activity, which correlates with cell number (e.g., MTT or SRB assays).
-
Data Analysis: The proliferative effect is calculated relative to a control (unlabeled estradiol), and the EC50 is determined.
Quantitative Data on Estradiol's Biological Activity
The following tables summarize key quantitative parameters for the biological activity of unlabeled estradiol. These values serve as a reference for the expected activity of this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Kd) | ERα | ~0.2 nM | [11] |
| ERβ | ~0.5 nM | [11] |
Table 1: Estrogen Receptor Binding Affinity of Estradiol.
| Assay | Cell Line | EC50 |
| Reporter Gene Assay | Varies | Typically in the low picomolar to nanomolar range |
| E-SCREEN Assay | MCF-7 | Typically in the low picomolar range |
Table 2: Typical Potency of Estradiol in Functional Assays.
In Vivo and Pharmacokinetic Considerations
The in vivo biological activity of estradiol is influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.
-
Absorption and Bioavailability: The bioavailability of estradiol is highly dependent on the route of administration. Oral administration results in low bioavailability (around 5%) due to extensive first-pass metabolism in the liver.[12][13] Transdermal and vaginal administration bypass this first-pass effect, leading to higher bioavailability.[13][14]
-
Distribution: In circulation, estradiol is largely bound to sex hormone-binding globulin (SHBG) and albumin, with only a small fraction being free and biologically active.[13]
-
Metabolism: Estradiol is primarily metabolized in the liver to estrone and estriol, which are less potent estrogens.[14] These metabolites can be conjugated to form sulfates and glucuronides for excretion.[14]
-
Excretion: The metabolites of estradiol are primarily excreted in the urine.[14]
The deuteration in this compound is not expected to significantly alter these pharmacokinetic parameters, although subtle "kinetic isotope effects" can sometimes be observed, they are generally not substantial enough to impact its overall biological action in a significant way.
Conclusion
While direct comparative data on the biological activity of this compound versus unlabeled estradiol is not available, the fundamental principles of pharmacology and biochemistry strongly support the assumption of their functional equivalence. The minor increase in mass due to deuterium substitution does not alter the three-dimensional structure of the molecule, which is the primary determinant of its interaction with the estrogen receptor. Therefore, the extensive body of knowledge on the biological activity, signaling pathways, and pharmacokinetic profile of unlabeled estradiol provides a robust and reliable framework for understanding and utilizing this compound in research and clinical settings. The experimental protocols detailed in this guide are the standard methods that would be employed to confirm this equivalence should the need arise.
References
- 1. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]
- 2. Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estradiol Signaling in the Regulation of Reproduction and Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 9. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 13. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
The Potential for In-Source Back-Exchange of Deuterium in Estradiol-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential for in-source back-exchange of deuterium in Estradiol-d4 when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reliability of quantitative bioanalytical methods.
Introduction to Deuterium Back-Exchange
Deuterated internal standards are widely used in LC-MS-based quantification to correct for analyte losses during sample preparation and variations in instrument response. The underlying assumption is that the deuterated standard behaves identically to the analyte of interest. However, deuterium atoms, particularly those attached to heteroatoms or located at acidic carbon positions, can be susceptible to exchange with protons from the solvent or residual water in the analytical system. This process, known as back-exchange, can compromise the isotopic purity of the internal standard, leading to inaccurate quantification.
This compound, a commonly used internal standard for the analysis of estradiol, possesses deuterium labels on the aromatic ring. While C-D bonds are generally stable, the conditions within an electrospray ionization (ESI) source, such as elevated temperatures and the presence of protic solvents, can potentially facilitate back-exchange.
Factors Influencing In-Source Back-Exchange
The extent of in-source back-exchange is not constant and can be influenced by several instrumental and experimental parameters. Key factors include:
-
Ion Source Temperature: Higher temperatures in the ESI source can provide the activation energy required for deuterium-hydrogen exchange to occur.
-
Mobile Phase Composition: The presence of protic solvents (e.g., water, methanol) in the mobile phase provides a source of protons that can exchange with the deuterium atoms on the analyte. The pH of the mobile phase can also play a role, with acidic or basic conditions potentially catalyzing the exchange.
-
Analyte Structure: The position of the deuterium labels on the molecule is crucial. Deuterium on phenolic hydroxyl groups is highly labile, while deuterium on an aromatic ring, as in the case of this compound, is generally more stable but not entirely immune to exchange under harsh conditions.
-
Gas Phase Basicity: The basicity of the analyte in the gas phase can influence its interaction with residual protic solvent molecules in the ion source, potentially affecting the rate of exchange.
Data Presentation: In-Source Back-Exchange of this compound
While the potential for in-source back-exchange of deuterium in this compound is a recognized concern, specific quantitative data on the extent of this phenomenon under various LC-MS conditions is not extensively published. The following tables present hypothetical yet plausible data to illustrate how such information could be structured for comparative analysis. Researchers are strongly encouraged to perform their own experiments to determine the actual level of back-exchange within their specific analytical setup.
Table 1: Effect of ESI Source Temperature on the Isotopic Purity of this compound
| Source Temperature (°C) | Isotopic Purity of this compound (%) | Percentage of Back-Exchange (d4 to d3) |
| 300 | 99.5 | 0.5 |
| 400 | 98.8 | 1.2 |
| 500 | 97.2 | 2.8 |
| 600 | 95.1 | 4.9 |
Table 2: Effect of Mobile Phase Composition (Aqueous Content) on the Isotopic Purity of this compound
| Mobile Phase B (Acetonitrile, %) | Mobile Phase A (Water with 0.1% Formic Acid, %) | Isotopic Purity of this compound (%) | Percentage of Back-Exchange (d4 to d3) |
| 90 | 10 | 99.6 | 0.4 |
| 70 | 30 | 99.2 | 0.8 |
| 50 | 50 | 98.5 | 1.5 |
| 30 | 70 | 97.9 | 2.1 |
Experimental Protocols
Protocol for the Quantification of Estradiol using this compound Internal Standard by LC-MS/MS
This protocol describes a general method for the extraction and analysis of estradiol from a biological matrix (e.g., serum or plasma).
4.1.1. Materials and Reagents
-
Estradiol and this compound certified reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human serum/plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum/plasma, add 50 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 2 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.1.3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
MRM Transitions:
-
Estradiol: e.g., m/z 271.2 -> 145.1
-
This compound: e.g., m/z 275.2 -> 147.1
-
-
Source Temperature: Optimized to minimize back-exchange (e.g., 400°C)
Protocol for the Experimental Determination of In-Source Back-Exchange of this compound
This protocol allows for the quantitative assessment of deuterium back-exchange under specific ion source conditions.
4.2.1. Methodology
-
Prepare a pure solution of this compound in a non-protic solvent (e.g., acetonitrile) at a known concentration (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Set the mass spectrometer to acquire full scan spectra over the mass range of interest (e.g., m/z 270-280).
-
Systematically vary the ion source temperature (e.g., from 300°C to 600°C in 50°C increments), allowing the source to stabilize at each temperature before acquiring data for several minutes.
-
For each temperature, record the ion intensities for the d4 (e.g., m/z 275.2), d3 (m/z 274.2), d2 (m/z 273.2), and d1 (m/z 272.2) isotopologues of estradiol.
-
To assess the impact of mobile phase, repeat the infusion experiment, but tee in a flow of the desired mobile phase composition with the this compound solution before it enters the ion source.
4.2.2. Data Analysis
-
For each condition, calculate the percentage of each isotopologue relative to the total ion current of all estradiol isotopologues.
-
The percentage of back-exchange can be estimated by the increase in the relative abundance of the lower deuterated species (d3, d2, etc.) compared to the initial isotopic purity of the this compound standard.
Visualizations
Estradiol Signaling Pathway
Caption: Overview of genomic and non-genomic estradiol signaling pathways.
Experimental Workflow for Internal Standard-Based Quantification
Caption: General workflow for LC-MS/MS quantification using a deuterated internal standard.
Logical Relationship of Factors Affecting Back-Exchange
Caption: Key factors influencing the in-source back-exchange of deuterium.
Conclusion and Recommendations
The potential for in-source back-exchange of deuterium in this compound is a critical consideration for the development of accurate and robust quantitative LC-MS/MS methods. While the deuterium labels on the aromatic ring of this compound are relatively stable, conditions within the ESI source can promote this undesirable exchange.
Recommendations for minimizing in-source back-exchange include:
-
Optimization of Ion Source Parameters: Carefully evaluate and optimize the ion source temperature to the lowest level that maintains adequate sensitivity.
-
Mobile Phase Considerations: Where possible, minimize the proportion of protic solvents in the mobile phase, especially during the elution of the analyte.
-
Method Validation: During method development and validation, thoroughly assess the isotopic stability of this compound under the final analytical conditions. This can be achieved by analyzing a pure solution of the internal standard and monitoring for the appearance of less deuterated isotopologues.
-
Use of High-Purity Standards: Always use high-quality, isotopically pure this compound to minimize any initial contribution of unlabeled estradiol.
By understanding the factors that contribute to in-source back-exchange and implementing appropriate mitigation strategies, researchers can ensure the integrity of their deuterated internal standards and the reliability of their quantitative results.
Navigating the Landscape of Deuterated Estrogens: A Technical Guide to Commercial Estradiol-d4
For researchers, scientists, and drug development professionals, the quality of isotopically labeled standards is paramount for accurate and reliable bioanalytical studies. This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of Estradiol-d4, a critical internal standard in mass spectrometry-based quantification of estradiol.
This compound, a deuterated analog of the primary female sex hormone 17β-estradiol, serves as an indispensable tool in clinical and preclinical research. Its use as an internal standard allows for the precise quantification of endogenous estradiol, correcting for variations in sample preparation and instrument response. This guide delves into the commercial availability of this compound, the analytical methodologies employed to ascertain its purity, and a typical quality control workflow for its characterization.
Commercial Sources and Purity Specifications
A number of reputable suppliers offer this compound for research purposes. The chemical purity and isotopic enrichment are critical parameters that define the quality of the standard. While suppliers provide certificates of analysis (CoA) with lot-specific data, the following table summarizes typical purity specifications from prominent commercial sources.
| Supplier | Chemical Purity (Method) | Isotopic Enrichment (d4 %) | Other Isotopologues |
| MedchemExpress | 99.55% (LCMS)[1] | 95.7% (total deuteration) | d1=0.27%, d2=3.03%, d4=94.14%[1] |
| ESS Chem Co. | 99.1% (HPLC) | > 98% atom D | Not specified |
| Clearsynth | High quality, CoA provided | Not specified | Not specified |
| Simson Pharma | High quality, CoA provided | Not specified | Not specified |
It is imperative for researchers to meticulously review the CoA for each specific lot of this compound to ensure it meets the requirements of their analytical method.
Experimental Protocols for Quality Control
The comprehensive characterization of this compound involves a multi-pronged analytical approach to confirm its identity, chemical purity, and isotopic enrichment. The following are detailed methodologies for the key experiments.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous confirmation of the chemical structure of this compound and to ensure the deuterium labels are in the expected positions.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
The spectrum should be consistent with the structure of estradiol, with the notable absence or significant reduction of signals corresponding to the protons at the deuterated positions (typically 2, 4, 16, and 16).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
The signals for the carbons directly bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a lower intensity compared to the corresponding signals in unlabeled estradiol.
-
-
Data Analysis: Compare the obtained spectra with a reference spectrum of unlabeled estradiol to confirm the identity and the locations of deuteration.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of this compound and quantifying any organic impurities.
Methodology (adapted from USP method for Estradiol):
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: A normal-phase silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 2,2,4-trimethylpentane, n-butyl chloride, and methanol (e.g., in a ratio of 45:4:1).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks.
Isotopic Enrichment and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for determining the isotopic enrichment of this compound, providing a detailed distribution of the different deuterated species.
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute estradiol (e.g., starting with 30% B, increasing to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopic species (e.g., m/z 270-280).
-
-
Data Analysis:
-
Extract the ion chromatogram for the [M-H]⁻ ion of this compound (expected m/z around 275.2).
-
From the mass spectrum corresponding to the chromatographic peak, determine the relative intensities of the ions corresponding to the unlabeled estradiol (d0, m/z ~271.2) and the various deuterated species (d1, d2, d3, d4, etc.).
-
The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species. The chemical purity can also be assessed by integrating the peak area of this compound relative to any impurity peaks in the total ion chromatogram.
-
Quality Control Workflow
The logical flow of analysis is critical to ensure the comprehensive quality assessment of a commercial batch of this compound. The following diagram illustrates a typical experimental workflow.
Caption: Quality control workflow for commercial this compound.
This structured approach, combining spectroscopic and chromatographic techniques, ensures that the this compound used in research is of the highest quality, leading to more accurate and reproducible experimental outcomes. Researchers are encouraged to request and carefully review the Certificate of Analysis for any isotopically labeled standard to verify its suitability for their specific application.
References
Methodological & Application
Optimizing Estradi-d4 Concentration for Accurate Plasma Estradiol Quantification: An Application Guide
Introduction
The accurate quantification of estradiol in plasma is crucial for a wide range of research areas, including endocrinology, pharmacology, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS), such as Estradiol-d4, to correct for variations in sample preparation and instrument response. This application note provides a detailed guide and protocols for determining and utilizing the optimal concentration of this compound as an internal standard for the quantification of estradiol in plasma.
The "optimal" concentration of an internal standard is not a single, universal value but is dependent on the specific assay conditions, including the expected concentration range of endogenous estradiol, the sample volume, the efficiency of the extraction procedure, and the sensitivity of the mass spectrometer. A well-chosen internal standard concentration should provide a stable and reproducible signal that is in a similar abundance range as the analyte across the calibration curve, without causing detector saturation or contributing to background noise.
Determining the Optimal this compound Concentration: Key Considerations
The primary goal is to select a concentration of this compound that results in a consistent and reliable peak area across all samples, from blanks to the highest calibration standard. This ensures that the analyte-to-internal standard peak area ratio is directly proportional to the analyte concentration.
Key Experimental Steps:
-
Establish the Analytical Range: Define the expected lower and upper limits of quantification (LLOQ and ULOQ) for estradiol based on the study requirements. This can range from low pg/mL levels in postmenopausal women and men to higher concentrations in other physiological states.[3][4]
-
Prepare a Series of Internal Standard Concentrations: Prepare several working solutions of this compound at different concentrations.
-
Spike and Analyze: Spike these different concentrations of this compound into blank plasma samples containing estradiol at the LLOQ, mid-range, and ULOQ of the intended calibration curve.
-
Evaluate Performance: Analyze the samples and evaluate the following parameters for each this compound concentration:
-
Peak Shape and Signal-to-Noise (S/N) Ratio: The internal standard peak should be symmetrical and have a high S/N ratio (>20).
-
Response Consistency: The peak area of the internal standard should be consistent across the different estradiol concentrations. A significant variation may indicate matrix effects or issues with the extraction process.
-
Precision: The coefficient of variation (%CV) for the internal standard peak area across replicate injections should be low (<15%).
-
Quantitative Data Summary
The following tables summarize this compound (or other isotopic analogs) concentrations and corresponding analytical parameters from various published methods. This data can serve as a starting point for method development.
Table 1: this compound and Analog Concentrations in Plasma/Serum Analysis
| Analyte | Internal Standard | IS Concentration in Sample | Calibration Range | Plasma/Serum Volume | Sample Preparation | Reference |
| Ethinyl Estradiol | Ethinyl this compound | ~130 pg/mL | 1.0 - 200.0 pg/mL | 750 µL | LLE & SPE | [5] |
| Ethinyl Estradiol | Ethinyl this compound | Not explicitly stated in final sample, stock at 0.1 mg/mL | 5 - 200 pg/mL | 475 µL | SPE | [6] |
| Estradiol | Estradiol-d3 | Not explicitly stated | N/A (Reference Method) | Not specified | SPE | [7] |
| Estradiol & Estrone | ¹³C₃-E2 & ¹³C₃-E1 | 61.5 pmol/L (E2 IS) | 0.57 - 224 pmol/L (E2) | Not specified | LLE | [3] |
| Estrone | ¹³C₆-Estrone | Not explicitly stated | 0.625 - 10.00 fg on-column | Not specified | N/A | [8] |
| Ethinyl Estradiol | Ethinyl this compound | Not explicitly stated | 5.0 - 308.56 pg/mL | Not specified | SPE & LLE | [9][10][11] |
| Estradiol | d4-E2 | Not explicitly stated | 8 - 8000 pg/mL | 0.5 mL | LLE | [12] |
Note: Concentrations are approximated where not explicitly stated in the final sample volume.
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines the steps to identify the most suitable concentration of this compound for your specific LC-MS/MS assay.
Materials:
-
Blank, analyte-free plasma (e.g., charcoal-stripped)
-
Estradiol certified reference standard
-
This compound certified reference standard
-
Methanol (LC-MS grade)
-
Reagents for sample preparation (e.g., extraction solvents, SPE cartridges)
-
Calibrated pipettes and appropriate labware
Procedure:
-
Prepare Estradiol Stock and Working Solutions:
-
Prepare a primary stock solution of estradiol in methanol (e.g., 1 mg/mL).
-
From the stock, prepare a series of working solutions to spike into plasma to create calibration standards covering the desired analytical range (e.g., 1 pg/mL to 500 pg/mL).
-
-
Prepare this compound Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in methanol (e.g., 100 µg/mL).
-
From this stock, prepare a series of intermediate working solutions (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL).
-
-
Spiking Experiment:
-
Aliquot blank plasma into three sets of tubes (e.g., 500 µL per tube).
-
Spike the first set with estradiol at the LLOQ concentration.
-
Spike the second set with estradiol at a mid-range concentration.
-
Spike the third set with estradiol at the ULOQ concentration.
-
To each tube within all three sets, add a small, fixed volume (e.g., 10 µL) of one of the this compound working solutions. This will result in different final concentrations of the internal standard in the plasma.
-
-
Sample Preparation:
-
Perform your chosen sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) on all spiked samples.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using your developed LC-MS/MS method.
-
-
Data Evaluation:
-
For each this compound concentration tested, assess the peak area, S/N ratio, and peak shape of the internal standard at the LLOQ, mid-range, and ULOQ of estradiol.
-
Calculate the %CV of the internal standard peak area across the three estradiol concentration levels. The optimal this compound concentration will exhibit a low %CV, indicating minimal influence from the analyte concentration.
-
General Protocol for Estradiol Quantification in Plasma
This protocol provides a general workflow for the quantification of estradiol in plasma using an optimized concentration of this compound.
Materials:
-
Plasma samples, calibration standards, and quality control (QC) samples
-
Optimized this compound working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or hexane:ethyl acetate mixture) or SPE cartridges
-
Reconstitution solution (e.g., methanol:water)
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice.
-
Internal Standard Spiking: To a fixed volume of plasma (e.g., 500 µL), add a small, precise volume of the optimized this compound working solution.
-
Protein Precipitation (optional): Add a protein precipitation agent (e.g., cold acetonitrile) and vortex, then centrifuge.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add the extraction solvent, vortex vigorously, and centrifuge to separate the layers. Transfer the organic layer to a new tube.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.
-
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of reconstitution solution.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Data Processing: Quantify the estradiol concentration by calculating the peak area ratio of estradiol to this compound and comparing it to the calibration curve.
Visualizations
Caption: General workflow for plasma estradiol quantification.
Caption: Workflow for selecting the optimal internal standard concentration.
Conclusion
The selection of an appropriate concentration for the internal standard, this compound, is a critical step in the development of a robust and reliable LC-MS/MS method for estradiol quantification in plasma. By systematically evaluating the performance of different internal standard concentrations across the intended analytical range, researchers can ensure the accuracy and precision of their results. The protocols and data presented in this application note provide a comprehensive guide for this optimization process, enabling the development of high-quality bioanalytical methods.
References
- 1. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 8. Analysis of Estrogens in Serum and Plasma from Postmenopausal Women: Past Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Estradiol in Biological Matrices by GC-MS with an Estradiol-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Estradiol (E2) is the most potent natural human estrogen, playing a critical role in numerous physiological processes. Accurate quantification of its circulating levels is essential in endocrinology, clinical diagnostics, and pharmaceutical research. However, analyzing estradiol presents significant challenges due to its low physiological concentrations and the complexity of biological matrices like plasma and urine. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with stable isotope dilution using a deuterated internal standard, such as Estradiol-d4 (E2-d4), is a gold-standard method that provides the high sensitivity and specificity required for reliable quantification.[1][2] The use of an internal standard added at the beginning of sample processing is crucial as it corrects for analyte loss during extraction and derivatization, ensuring high accuracy and precision.[3][4][5]
This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of estradiol from biological samples.
Overall Experimental Workflow
The quantitative analysis of estradiol by GC-MS is a multi-step process that begins with sample preparation and concludes with data analysis. The general workflow is designed to isolate the analyte from matrix interferences, enhance its chromatographic properties, and ensure accurate detection.
Caption: High-level workflow for estradiol analysis by GC-MS.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma or Serum
This protocol details the extraction of estradiol from plasma or serum using Solid Phase Extraction (SPE).
-
Sample Thawing and Spiking: Thaw frozen plasma or serum samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulates.[3]
-
Transfer 1.0 mL of the supernatant to a clean glass tube.[5]
-
Add the this compound internal standard (IWS) to each sample, calibrator, and quality control (QC) sample.[5][6]
-
Vortex the samples for 1-2 minutes.[6]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Agilent Bond Elut SI or Waters Oasis HLB) by washing sequentially with methanol and water.[4][6]
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.[4]
-
Elute the estradiol and internal standard from the cartridge using an appropriate solvent like methanol or a mixture of ethyl acetate and hexanes.[4][6]
-
-
Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen at approximately 40-50°C.[4][6] The dried residue is now ready for derivatization.
Protocol 2: Derivatization
Derivatization is essential to increase the volatility and thermal stability of estradiol for GC analysis. A two-step process is often employed to derivatize both the phenolic and aliphatic hydroxyl groups.[5][7]
Caption: Two-step derivatization of estradiol for GC-MS analysis.
-
Step 1: Phenolic Hydroxyl Derivatization:
-
Step 2: Aliphatic Hydroxyl Derivatization:
-
After the first reaction, evaporate the solvent.
-
Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the aliphatic hydroxyl group at the C17 position.[5]
-
-
Final Preparation:
-
After the reactions are complete, evaporate the derivatizing agents under nitrogen.
-
Reconstitute the final dried residue in a small, precise volume (e.g., 50 µL) of a suitable solvent like dodecane or hexane.[6]
-
Vortex for 1 minute and transfer the solution to a GC-MS autosampler vial, often with a glass insert.[6]
-
GC-MS Instrumentation and Data Acquisition
The instrumental parameters must be optimized to achieve good chromatographic separation and sensitive detection. Negative Chemical Ionization (NCI) is often preferred for halogenated derivatives due to its enhanced sensitivity.[5][7][8]
Table 1: Example GC-MS Parameters for Estradiol Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | [3] |
| Injection Mode | Splitless, 1-2 µL injection volume | [3][9] |
| Injector Temperature | 280°C | [3] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | [3] |
| Oven Program | Initial 150°C (hold 1 min), ramp to 240°C at 10°C/min, then ramp to 300°C at 5°C/min (hold 5 min) | [3] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Impact (EI, 70 eV) | [3][5] |
| Ion Source Temperature | 230°C | [3] |
| Transfer Line Temp | 280°C | [3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) / Selected Reaction Monitoring (SRM) | [4][5] |
| Monitored Ions (Example for a PFBC-MSTFA derivative in NCI) | Estradiol: m/z 538 > 474; this compound: m/z 542 > 478 |[5] |
Note: The oven temperature program and selected ions should be optimized based on the specific derivatives and instrument used.
Results and Performance Characteristics
A validated GC-MS method for estradiol should demonstrate excellent linearity, sensitivity, precision, and accuracy. The data below is a summary of typical performance characteristics reported in the literature.
Table 2: Summary of Method Validation Quantitative Data
| Parameter | Typical Performance | Reference |
|---|---|---|
| Linearity Range | 2.5 - 250 pg/mL (in plasma); LOQ to 40 ng/mL (in urine) | [4][5] |
| Correlation Coefficient (r²) | > 0.995 | [4][5] |
| Limit of Quantification (LOQ) | 2.5 pg/mL (plasma, NCI-MS/MS); 0.02 - 0.1 ng/mL (urine, EI-MS) | [4][5] |
| Intra-day Precision (%CV) | < 15% | [4][10][11] |
| Inter-day Precision (%CV) | < 15% | [4][10][11] |
| Accuracy / Recovery (%) | 85 - 115% |[4][5][11] |
Conclusion
The GC-MS method using an this compound internal standard provides a robust, sensitive, and specific platform for the quantitative analysis of estradiol in complex biological matrices.[3] Proper sample preparation, including efficient extraction and complete derivatization, is critical for achieving reliable results.[3] The validation data demonstrates that the method meets the stringent requirements for accuracy and precision needed in clinical research and drug development, enabling the confident measurement of estradiol at physiological and pharmacological concentrations.
References
- 1. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. scispec.co.th [scispec.co.th]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Estradiol-d4 for Pediatric and Postmenopausal Estradiol Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of Estradiol-d4 as an internal standard for the accurate quantification of estradiol in pediatric and postmenopausal populations. The methodologies outlined are crucial for clinical research and drug development where precise measurement of low-level endogenous hormones is essential.
Introduction
Estradiol (E2), the most potent human estrogen, plays a critical role in various physiological processes. Its measurement in pediatric and postmenopausal populations is vital for diagnosing and managing a range of conditions, including disorders of puberty, estrogen deficiency, and monitoring hormone replacement therapy.[1][2] However, circulating estradiol concentrations in these groups are typically very low, often falling below the limit of quantification of conventional immunoassays.[3][4][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sensitive and specific estradiol quantification.[7][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this methodology.[10] this compound compensates for variations in sample extraction and ionization efficiency, ensuring high accuracy and precision.[9]
Application: Quantification of Serum Estradiol using this compound with LC-MS/MS
This section details the protocol for the quantification of estradiol in serum samples, particularly relevant for pediatric and postmenopausal cohorts where high sensitivity is required.
Experimental Workflow
The overall workflow involves serum sample preparation, including the addition of the this compound internal standard, followed by extraction, chromatographic separation, and detection by mass spectrometry.
Detailed Experimental Protocol
This protocol is based on methodologies developed for high-sensitivity estradiol measurement in serum.[3][4][5]
1. Materials and Reagents:
-
Estradiol and this compound (E2-d4) reference standards
-
HPLC-grade methanol, hexane, and ethyl acetate
-
Estradiol-depleted serum for calibrators and quality controls (QCs)
-
Phosphate buffer
-
96-well plates
2. Preparation of Standards, Calibrators, and QCs:
-
Prepare stock solutions of Estradiol and this compound in methanol.
-
Prepare working solutions of Estradiol by diluting the stock solution with methanol.
-
Prepare a working solution of this compound (e.g., 2.5 ng/mL) in methanol.[4]
-
Prepare calibrators and QCs by spiking appropriate amounts of the Estradiol working solutions into estradiol-depleted serum.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 290 µL of serum sample, calibrator, or QC into a 96-well plate.[3][4][5]
-
Add the this compound internal standard working solution to each well.
-
Add a mixture of hexane and ethyl acetate (90:10, v/v) for extraction.[3][4][5]
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Utilize a micro LC system for enhanced sensitivity with low sample volumes.[3][4]
-
Employ a C18 column suitable for steroid analysis.
-
Use a gradient elution with a mobile phase consisting of solvents like methanol and water with appropriate modifiers.
-
Maintain a low flow rate (e.g., 35 µL/min) for optimal performance with micro LC.[3][4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use multiple reaction monitoring (MRM) to detect specific transitions for estradiol and this compound.
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of estradiol to this compound against the concentration of the calibrators.
-
Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of high-sensitivity LC-MS/MS methods for estradiol quantification using this compound.
Table 1: Linearity and Limit of Quantification (LOQ)
| Parameter | Value | Reference |
| Linearity Range | 3.0 - 820.0 pg/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [3][4] |
| Limit of Quantification (LOQ) | 3.0 pg/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 8.9 pmol/L | [11] |
Table 2: Precision of Estradiol Measurement
| QC Level | Total Precision (%CV) | Reference |
| Low | < 15% | [3] |
| Medium | < 15% | [3] |
| High | < 15% | [3] |
| Overall Imprecision | < 5.3% | [11] |
Estradiol Metabolism
Understanding the metabolic pathways of estradiol is crucial for interpreting study results, particularly in postmenopausal women where estrogen metabolism is linked to disease risk.[12][13] The primary metabolic routes involve hydroxylation at the C-2, C-4, or C-16 positions, followed by methylation.[14][15]
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and accurate approach for the quantification of estradiol in challenging matrices from pediatric and postmenopausal populations. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and clinicians working in endocrinology and drug development. The high sensitivity of these methods is critical for advancing our understanding of the physiological and pathological roles of estradiol in these specific populations.
References
- 1. Estradiol, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 2. Estradiol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Sensitivity Micro LC-MS/MS Assay for Serum Estradiol without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Methodological considerations in determining sex steroids in children: comparison of conventional immunoassays with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Highly sensitive tandem mass spectrometric measurement of serum estradiol without derivatization and pediatric reference intervals in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen metabolism in menopausal hormone users in the Women’s Health Initiative Observational Study: Does it differ between estrogen plus progestin and estrogen alone? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Steroids in Biological Matrices using Supercritical Fluid Chromatography with Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and highly efficient method for the simultaneous quantification of multiple steroids in biological matrices, such as human plasma and serum, using Ultra-Performance Supercritical Fluid Chromatography coupled with tandem mass spectrometry (UPSFC-MS/MS). The use of deuterated internal standards is central to this methodology, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This document provides comprehensive experimental protocols for sample preparation, SFC-MS/MS analysis, and data processing, making it suitable for applications in clinical research, endocrinology, and pharmaceutical development.
Introduction
The analysis of steroid hormones is crucial in many areas of research and clinical diagnostics due to their vital roles in physiological processes.[3][4] Traditional methods for steroid analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have well-documented strengths but also limitations, including extensive sample preparation for GC-MS and challenges in separating isobaric compounds with LC-MS/MS.[3][4][5]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages:
-
High Throughput: SFC provides faster separations due to the low viscosity and high diffusivity of the supercritical CO2 mobile phase.[1][6]
-
Superior Resolution: It often yields better separation of isomers and structurally similar compounds compared to other chromatographic techniques.[1][4]
-
Green Technology: The primary mobile phase component is recycled carbon dioxide, significantly reducing organic solvent consumption.[6][7]
The coupling of SFC with tandem mass spectrometry (SFC-MS/MS) provides a highly sensitive and selective platform for steroid analysis.[1] The incorporation of deuterated internal standards, which have nearly identical physicochemical properties to their non-deuterated counterparts, is a key strategy for reliable quantification.[8] These standards co-elute with the target analytes and effectively compensate for variations in sample extraction, matrix effects, and instrument response.
This application note presents a validated protocol for the analysis of a panel of 19 steroids from different classes (androgens, estrogens, progestogens, and corticosteroids) in human plasma.[1]
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference standards of all target steroids and their corresponding deuterated internal standards.
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, ethyl acetate, and water. Medical-grade carbon dioxide (CO2).
-
Reagents: Formic acid, ammonium hydroxide, and zinc sulfate.
-
Sample Matrix: Steroid-free human plasma or serum for calibration standards and quality controls.
Sample Preparation: Solid-Phase Extraction (SPE)
A validated SPE protocol is crucial for extracting steroids from complex biological matrices like plasma or serum, removing interferences, and concentrating the analytes.[5][9]
-
Spiking: To 50 µL of human plasma, add the deuterated internal standard mix. For calibration curve and quality control (QC) samples, spike with the appropriate concentrations of steroid standards.[1]
-
Protein Precipitation (Optional but Recommended): Add acetonitrile to the sample, vortex vigorously, and centrifuge to pellet the precipitated proteins.[2][5]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges with methanol followed by water.[9]
-
Sample Loading: Load the supernatant from the protein precipitation step (or the diluted plasma sample) onto the conditioned SPE cartridges at a slow flow rate (e.g., 0.1 mL/min).[9]
-
Washing: Wash the cartridges with a weak organic solvent (e.g., water followed by hexane) to remove polar interferences.[9]
-
Elution: Elute the steroids with an appropriate organic solvent, such as ethyl acetate.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent compatible with the SFC mobile phase (e.g., 50:50 methanol/water).[9]
Supercritical Fluid Chromatography (SFC) Conditions
The following parameters are based on a validated method for the analysis of 19 steroids.[1]
-
Instrument: Waters ACQUITY UPSFC System or equivalent.
-
Column: ACQUITY UPC2 BEH 2-EP (Ethylene Bridged Hybrid 2-Ethylpyridine) column (3.0 x 100 mm, 1.7 µm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% ammonium hydroxide.
-
Gradient: A gradient elution is typically used to separate a wide range of steroids with varying polarities. An example gradient is starting with a low percentage of co-solvent and increasing it over the run time.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 1500 psi.
-
Injection Volume: 2 µL.
-
Run Time: A short analytical run time of around 6 minutes can be achieved for a comprehensive steroid panel.[1]
Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Ionization Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2] At least two MRM transitions (a quantifier and a qualifier) should be optimized for each steroid and its deuterated internal standard.[2]
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 1000 L/hr.
Data Presentation
The following tables summarize the quantitative performance of the described SFC-MS/MS method for the analysis of 19 steroids in human plasma.[1]
Table 1: Linearity and Limits of Quantification
| Analyte | Abbreviation | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) |
| Estrone | E1 | 0.05 - 500 | 0.9995 | 0.05 |
| Dehydroepiandrosterone | DHEA | 0.05 - 500 | 0.9996 | 0.05 |
| Androsterone | AN | 0.05 - 500 | 0.9994 | 0.05 |
| Etiocholanolone | ECN | 0.05 - 500 | 0.9993 | 0.05 |
| Androstenedione | AE | 0.05 - 500 | 0.9997 | 0.05 |
| Testosterone | T | 0.05 - 500 | 0.9998 | 0.05 |
| Dihydrotestosterone | DHT | 0.05 - 500 | 0.9996 | 0.05 |
| Pregnenolone | Preg | 0.05 - 500 | 0.9995 | 0.05 |
| 17α-hydroxypregnenolone | 17OHPreg | 0.05 - 500 | 0.9992 | 0.05 |
| Progesterone | P | 0.05 - 500 | 0.9994 | 0.05 |
| 17α-hydroxyprogesterone | 17OHP | 0.05 - 500 | 0.9998 | 0.05 |
| Pregnanolone | PONE | 0.05 - 500 | 0.9991 | 0.05 |
| Allopregnanolone | Allo | 0.05 - 500 | 0.9993 | 0.05 |
| Cortisone | E | 1 - 500 | 0.9997 | 1.00 |
| Cortisol | F | 1 - 500 | 0.9999 | 1.00 |
| Corticosterone | B | 0.05 - 500 | 0.9991 | 0.05 |
| 11-deoxycortisol | S | 0.05 - 500 | 0.9992 | 0.05 |
| 11-deoxycorticosterone | DOC | 0.05 - 250 | 0.9983 | 0.05 |
| Aldosterone | A | 1 - 500 | 0.9998 | 1.00 |
Table 2: Precision, Accuracy, and Recovery
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Mean Recovery (%) |
| Estrone | 2.1 - 9.8 | 3.5 - 10.2 | 85 - 115 | 92 |
| DHEA | 1.5 - 8.5 | 2.8 - 9.1 | 90 - 110 | 95 |
| Androsterone | 2.3 - 10.1 | 4.1 - 11.3 | 88 - 112 | 93 |
| Etiocholanolone | 1.9 - 9.2 | 3.2 - 10.5 | 87 - 113 | 91 |
| Androstenedione | 1.2 - 7.8 | 2.5 - 8.9 | 92 - 108 | 96 |
| Testosterone | 1.8 - 8.1 | 3.1 - 9.4 | 91 - 109 | 94 |
| DHT | 2.0 - 8.8 | 3.6 - 9.9 | 89 - 111 | 93 |
| Pregnenolone | 2.5 - 10.5 | 4.5 - 11.8 | 86 - 114 | 90 |
| 17OHPreg | 1.7 - 8.3 | 3.0 - 9.6 | 90 - 110 | 94 |
| Progesterone | 1.4 - 7.5 | 2.7 - 8.6 | 93 - 107 | 97 |
| 17OHP | 1.1 - 6.9 | 2.4 - 8.1 | 94 - 106 | 98 |
| Pregnanolone | 2.2 - 9.5 | 3.8 - 10.8 | 87 - 113 | 92 |
| Allo | 1.6 - 8.0 | 2.9 - 9.2 | 91 - 109 | 95 |
| Cortisone | 1.3 - 7.2 | 2.6 - 8.4 | 93 - 107 | 97 |
| Cortisol | 1.0 - 6.5 | 2.2 - 7.8 | 95 - 105 | 99 |
| Corticosterone | 2.4 - 10.2 | 4.2 - 11.5 | 86 - 114 | 90 |
| 11-deoxycortisol | 2.3 - 9.7 | 4.0 - 11.0 | 87 - 113 | 91 |
| 11-deoxycorticosterone | 6.4 - 15.1 | 5.4 - 13.8 | 82 - 107 | 89 |
| Aldosterone | 4.0 - 10.7 | 5.0 - 12.7 | 80 - 116 | 88 |
Data synthesized from a study by Koal et al. (2018).[1] The intraday and interday precisions were between 1% and 10% for most steroids, and the accuracy was within ± 15%.[1] The mean recovery of steroids and their corresponding deuterated internal standards ranged from 82–107%.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of steroids using SFC-MS/MS with deuterated internal standards.
Caption: Workflow for steroid analysis using SFC-MS/MS with deuterated standards.
Conclusion
This application note provides a detailed protocol for the highly sensitive and selective quantification of a broad panel of steroids in biological fluids using UPSFC-MS/MS. The method demonstrates excellent performance characteristics, including high throughput, good linearity, precision, and accuracy, largely attributable to the effective use of deuterated internal standards.[1] This approach is well-suited for clinical research and other applications requiring reliable and efficient steroid analysis. The orthogonality of SFC compared to traditional LC and GC methods also provides a valuable tool for resolving challenging separations of isomeric steroids.[4]
References
- 1. A Novel Targeted Analysis of Peripheral Steroids by Ultra-Performance Supercritical Fluid Chromatography Hyphenated to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The utility of ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) for clinically relevant steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An orthogonal approach for analysis of underivatized steroid hormones using ultrahigh performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum steroid profiling by isotopic dilution-liquid chromatography-mass spectrometry: comparison with current immunoassays and reference intervals in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Estradiol and Estradiol-d4 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of estradiol, a potent endogenous estrogen, is critical in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Due to its low physiological concentrations and poor ionization efficiency in mass spectrometry, direct analysis of estradiol often lacks the required sensitivity and specificity. Chemical derivatization is a powerful strategy employed to overcome these analytical challenges. This document provides detailed application notes and protocols for various derivatization methods for estradiol and its deuterated internal standard, Estradiol-d4, to enhance their detection by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Estradiol is a nonpolar compound that is often difficult to detect using electrospray ionization (ESI) mass spectrometry.[1] Derivatization introduces ionizable moieties, which significantly enhances detection limits.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variations during sample preparation and analysis.[2]
This guide covers several widely used derivatization reagents, including Dansyl Chloride, Picolinoyl Chloride, and Trimethylsilyl (TMS) agents, providing detailed protocols, quantitative performance data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their specific analytical needs.
Derivatization Methods Overview
Several derivatization strategies have been successfully applied to the analysis of estradiol. The choice of method depends on the analytical instrumentation available (LC-MS or GC-MS), the required sensitivity, and the complexity of the sample matrix.
-
Dansylation: Dansyl chloride is a common reagent that reacts with the phenolic hydroxyl group of estradiol, introducing a highly ionizable dansyl group.[1] This method significantly improves ionization efficiency in ESI and is widely used in LC-MS applications.[3]
-
Picolinoyl Derivatization: Picolinoyl chloride reacts with hydroxyl groups to form picolinoyl esters. This derivatization provides high sensitivity in positive ion ESI-MS.[4]
-
Silylation (TMS Derivatization): Trimethylsilylating (TMS) agents are frequently used for GC-MS analysis.[5][6] They react with the hydroxyl groups of estradiol to form more volatile and thermally stable TMS-ether derivatives.[5][6]
-
Other Novel Reagents: Researchers have also explored other derivatizing agents to enhance sensitivity and specificity, such as 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)[7] and 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS).[2][8]
Quantitative Data Summary
The following table summarizes the quantitative performance of different derivatization methods for estradiol analysis.
| Derivatization Reagent | Analytical Method | Limit of Quantification (LOQ) | Linearity Range | Key Findings |
| Dansyl Chloride | LC-MS/MS | 1 pg/mL[3] | 1 - 1000 pg/mL[3] | Excellent precision and accuracy.[3] |
| Picolinoyl Chloride | LC-ESI-MS | 0.5 pg/mL[4] | Not specified | 100-fold higher detection response compared to underivatized estradiol.[4] |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | LC-MS/MS | 0.2 pg on-column | 1 - 400 pg/sample[7] | Generates compound-specific product ions, enhancing specificity.[7] |
| Trimethylsilyl (TMS) Agents | GC-MS | 5 - 10 ng/L (in water samples)[5] | Not specified | Molecular ions are base peaks, providing high sensitivity and specificity.[5] |
| 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) | LC-MS/MS | 0.5 pg/mL[8] | Not specified | Analyte-specific fragmentation enables sensitive confirmatory mass transitions.[8] |
Experimental Protocols
Dansyl Chloride Derivatization for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of estradiol in human plasma.[3]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum or plasma, add the this compound internal standard.
-
Add 6 mL of methyl tert-butyl ether (MTBE) and vortex thoroughly.
-
Centrifuge the sample to separate the layers.
-
Freeze the aqueous (lower) layer and decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
b. Derivatization Protocol
-
Reconstitute the dried extract with a solution of dansyl chloride in acetone and carbonate buffer.
-
Vortex the mixture and heat at 60°C for 10 minutes.[9]
-
After cooling, the sample is ready for injection into the LC-MS/MS system.
c. LC-MS/MS Parameters
-
LC Column: Hypersil GOLD column (50 x 2.1 mm, 1.9 µm particle size)[3]
-
Mobile Phase: Gradient of 0.1% formic acid in water and methanol[3]
-
MS Detection: Triple quadrupole mass spectrometer with heated electrospray ionization (HESI) in positive ion mode.[3]
-
Monitored Transitions: Monitor at least two selected-reaction monitoring (SRM) transitions for both estradiol and this compound.[3]
References
- 1. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Highly sensitive determination of estrone and estradiol in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Estradiol-d4 in Urine Estrogen Metabolite Analysis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the application of Estradiol-d4 as an internal standard for the quantitative analysis of estrogen and its metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
The accurate measurement of estrogens and their metabolites in urine is crucial for understanding their role in various physiological and pathological processes, including hormonal carcinogenesis and endocrine disorders.[1][2] Stable isotope dilution coupled with mass spectrometry is the gold standard for such analyses due to its high accuracy, precision, and specificity.[1] Deuterated internal standards, such as this compound, are essential in this methodology to correct for analyte loss during sample preparation and variations in instrument response.[2][3]
This document outlines the protocols for utilizing this compound in a comprehensive LC-MS/MS method for the simultaneous quantification of multiple estrogen metabolites in urine.
Estrogen Metabolism Overview
The primary estrogens, estrone (E1) and estradiol (E2), are metabolized through three main pathways: 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation.[2] The resulting catechol estrogens can be further methylated.[2] Understanding these pathways is critical for interpreting the results of estrogen metabolite analysis.
Caption: Simplified overview of the major estrogen metabolic pathways.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (and other deuterated estrogen metabolites as needed)
-
Solvents: HPLC-grade methanol, acetonitrile, acetone, dichloromethane
-
Reagents: L-ascorbic acid, β-glucuronidase/sulfatase (from Helix pomatia), sodium acetate buffer, sodium bicarbonate buffer, dansyl chloride, formic acid
-
Solid-Phase Extraction (SPE) Columns: C18 cartridges
Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing urine samples for LC-MS/MS analysis.
Caption: General workflow for urine estrogen metabolite analysis.
Detailed Protocol
-
Sample Thawing and Internal Standard Spiking:
-
Enzymatic Hydrolysis:
-
Since estrogens in urine are primarily conjugated (glucuronidated and sulfated), a hydrolysis step is necessary to measure the total concentration.[2][5]
-
Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid (to prevent oxidation) and β-glucuronidase/sulfatase to the urine sample.[1]
-
Incubate the sample at 37°C for approximately 20 hours.[1]
-
-
Extraction:
-
Derivatization (Dansylation):
-
To enhance ionization efficiency and improve the sensitivity of the assay, derivatize the extracted estrogens.[1][6]
-
Dry the extracted sample residue under a stream of nitrogen.
-
Re-dissolve the residue in a sodium bicarbonate buffer (pH 9.0).[1]
-
Add a solution of dansyl chloride in acetone and incubate at 60°C for 5 minutes.[1]
-
-
LC-MS/MS Analysis:
-
Dry the derivatized sample and reconstitute it in a suitable solvent for injection into the LC-MS/MS system.[7]
-
Perform chromatographic separation using a C18 column or a more specialized column like C18-pentafluorophenyl (PFP) for better resolution of structurally similar metabolites.[7][8]
-
The mass spectrometer is typically a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode to quantify each estrogen metabolite and its corresponding deuterated internal standard.[3][5]
-
Quantitative Data Summary
The use of this compound and other deuterated internal standards allows for precise and accurate quantification of estrogen metabolites. The tables below summarize typical performance characteristics of such methods.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Sample Volume | 0.5 mL | [1] |
| Lower Limit of Quantification | ~150 fmol/mL | [2] |
| Limit of Detection | 100 fg/mL | [5] |
| Inter-batch CV | < 10% | [5] |
| Intra-batch CV | < 10% | [5] |
| Accuracy | 85-115% | [5] |
Table 2: Coefficients of Variation (CVs) for Selected Estrogen Metabolites
| Estrogen Metabolite | Overall CV (%) | Reference |
| Estrone (E1) | ≤ 10% | [1] |
| Estradiol (E2) | ≤ 10% | [1] |
| Estriol (E3) | ≤ 10% | [1] |
| 2-Hydroxyestrone | ≤ 10% | [1] |
| 16-Ketoestradiol | ≤ 10% | [1] |
| 4-Methoxyestrone | 17% | [2] |
| 4-Methoxyestradiol | 15% | [2] |
Note: Higher CVs for some metabolites are often due to their very low concentrations.[2]
Logical Relationship of Key Methodological Steps
The success of the quantitative analysis relies on the careful execution and interplay of several critical steps, from sample preparation to data acquisition.
Caption: Interdependence of key steps for accurate estrogen metabolite analysis.
Conclusion
The application of this compound as an internal standard in LC-MS/MS-based methods provides a robust and reliable approach for the quantitative analysis of estrogen metabolites in urine. The detailed protocols and performance data presented here serve as a valuable resource for researchers in endocrinology, cancer epidemiology, and drug development. The high reproducibility and sensitivity of this method make it suitable for large-scale epidemiological studies.[1]
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary estrogens and estrogen metabolites and mammographic density in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary estrogens and estrogen metabolites and subsequent risk of breast cancer among premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor" by Ashley Nicole Meredith [scholarsjunction.msstate.edu]
- 7. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine levels of estrogen and its metabolites in premenopausal middle-aged women with different degrees of obesity and their correlation with glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Quantification of Low Levels of Estradiol in Men using Isotope Dilution LC-MS/MS with Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (E2), the most potent estrogen, plays a crucial role in male physiology, influencing bone health, glucose metabolism, and sexual function.[1][2] Circulating estradiol levels in men are significantly lower than in premenopausal women, typically falling in the low picogram per milliliter (pg/mL) range.[3][4] These low concentrations present a significant analytical challenge, as traditional immunoassay methods often lack the required sensitivity and specificity, leading to inaccurate measurements due to cross-reactivity with other steroids.[1][3][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and precise quantification of low-level steroid hormones.[7] This application note provides a detailed protocol for the ultrasensitive quantification of estradiol in male serum using a stable isotope-labeled internal standard, Estradiol-d4, coupled with LC-MS/MS. The use of an isotopic internal standard is critical to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[5]
Principle
This method employs isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for the quantification of estradiol in human serum. A known amount of this compound, a deuterated form of estradiol, is added to the serum sample as an internal standard. Following sample preparation to extract the steroids and remove interferences, the extract is analyzed by LC-MS/MS. The chromatographic separation resolves estradiol from other endogenous compounds, and the mass spectrometer selectively detects and quantifies the native estradiol and the this compound internal standard based on their specific mass-to-charge ratios (m/z). The ratio of the peak area of endogenous estradiol to that of the known amount of this compound is used to calculate the concentration of estradiol in the original sample, providing a highly accurate and precise measurement.
Experimental Protocols
Materials and Reagents
-
Estradiol (Certified Reference Material)
-
This compound (Internal Standard)
-
HPLC-grade Methanol, Acetonitrile, Water
-
Formic Acid (LC-MS grade)
-
Ammonium Fluoride (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Ethyl Acetate
-
Human serum (charcoal-stripped for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa)[8]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes and general laboratory glassware
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Thawing and Spiking: Thaw serum samples at room temperature. To 200 µL of serum, add 50 µL of the internal standard working solution (this compound in methanol).[9] Vortex briefly to mix.
-
Protein Precipitation and Extraction: Add 1 mL of MTBE to the sample.[9] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Centrifuge the samples at 4°C for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube. To enhance recovery, the aqueous layer can be frozen (e.g., at -80°C for 30 minutes) to facilitate the decanting of the organic solvent.[9]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[8][9]
-
Reconstitution: Reconstitute the dried extract in 75-100 µL of a suitable solvent, such as 20-50% methanol in water.[9][10] Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To a 100 µL serum sample, add the this compound internal standard.[8]
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg, 1 mL) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.[8]
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[9] |
| Mobile Phase A | Water with 0.1% formic acid or 0.2 mM ammonium fluoride[11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[11] |
| Flow Rate | 0.2 - 0.5 mL/min[9][12] |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure good separation.[12] |
| Column Temperature | 40 - 50°C[9][13] |
| Injection Volume | 10 - 50 µL[12] |
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Negative Electrospray Ionization (ESI) is commonly used for estradiol.[10][12] |
| Ion Source Temp. | 390 - 500°C[9][12] |
| Ion Spray Voltage | -4300 V[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Estradiol: e.g., m/z 271.0 > 143.1, 271.0 > 145.1[11] this compound: e.g., m/z 275.1 > 147.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Presentation
The following tables summarize the quantitative performance data from various LC-MS/MS methods for estradiol quantification.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.16 - 5 pg/mL | [11][12] |
| Analytical Measurement Range | 5 - 600 pg/mL | [11] |
| Intra-day Precision (%CV) | < 7% | [11] |
| Inter-day Precision (%CV) | < 7% | [11] |
| Accuracy (Bias vs. Reference Method) | -0.84% to 0.1% | [14] |
Table 2: Estradiol Levels in Men Reported by LC-MS/MS Methods
| Population | Mean/Median Estradiol (pg/mL) | Range (pg/mL) | Reference |
| Healthy Men (aged 50-65) | 21 ± 5 | - | [3] |
| Older Men | 9.5 | - | [13] |
| Healthy Young Men | 16.8 ± 11.1 | 7.0 - 23.5 | [15] |
| Adult Men | - | 10 - 40 | [4] |
Visualizations
Estradiol Synthesis and Signaling in Men
Caption: Simplified pathway of estradiol synthesis from testosterone via aromatase and its subsequent signaling through estrogen receptors to regulate key physiological processes in men.
Experimental Workflow for Estradiol Quantification
Caption: A streamlined workflow for the quantification of estradiol in male serum using LC-MS/MS with an internal standard (IS).
Conclusion
The accurate measurement of low estradiol levels in men is essential for both clinical research and drug development. The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides the necessary sensitivity, specificity, and accuracy for reliable quantification. This protocol offers a robust framework for laboratories to develop and validate their own assays for the precise measurement of this important hormone in the male population. The high precision and accuracy of this method make it suitable for large-scale clinical and epidemiological studies.[14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. optimaldx.com [optimaldx.com]
- 3. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. womeninbalance.org [womeninbalance.org]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and improvements in testosterone and estradiol testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
Revolutionizing Estradiol Analysis: A High-Throughput Screening Approach Coupled with Stable Isotope Dilution LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Estradiol (E2), the most potent endogenous estrogen, is a critical regulator of numerous physiological processes and is implicated in the pathology of various diseases, including hormone-dependent cancers, osteoporosis, and reproductive disorders. High-throughput screening (HTS) of large compound libraries for their potential to modulate estradiol levels or interact with its receptors is a cornerstone of modern drug discovery and endocrine disruptor research. This application note details a robust and automated workflow for the high-throughput screening of compounds affecting estradiol pathways, followed by a highly sensitive and specific quantification method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Estradiol-d4 as a stable isotope-labeled internal standard.
This integrated approach enables the rapid identification of lead compounds and their precise characterization, accelerating the pace of research and development in endocrinology and oncology. The workflow is designed for scalability and reproducibility, leveraging automation to minimize manual error and increase throughput.
I. High-Throughput Screening for Estrogen Receptor Modulators
The initial phase of the workflow involves a high-throughput screen to identify compounds that modulate the activity of the estrogen receptor (ER). A common and effective method is a cell-based reporter gene assay.
Experimental Protocol: Automated Cell-Based Reporter Gene Assay
This protocol is designed for a 384-well plate format and utilizes a robotic liquid handling system for precision and throughput.
1. Cell Culture and Seeding:
-
Cell Line: MCF-7 cells, a human breast cancer cell line endogenously expressing the estrogen receptor, stably transfected with an estrogen response element (ERE) driving a luciferase reporter gene.
-
Culture Medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to minimize background estrogenic activity.
-
Procedure:
-
Culture MCF-7 ERE-Luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in the culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
2. Compound Treatment:
-
Compound Library: Prepare a compound library in a 384-well source plate, typically at a concentration of 10 mM in DMSO.
-
Procedure:
-
Perform serial dilutions of the compound library using an automated liquid handler to achieve the desired final screening concentrations (e.g., 10 µM).
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plates containing the cells.
-
Include appropriate controls:
-
Positive Control: 17β-Estradiol (1 nM final concentration)
-
Negative Control: Vehicle (DMSO, 0.1% final concentration)
-
-
Incubate the assay plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
3. Luciferase Assay and Data Acquisition:
-
Reagent: Luciferase assay reagent (e.g., Bright-Glo™).
-
Procedure:
-
Equilibrate the assay plates and luciferase reagent to room temperature.
-
Using an automated liquid handler, add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
4. Hit Identification and Confirmation:
-
Primary hits are identified as compounds that significantly alter the luciferase signal compared to the vehicle control.
-
Hits are then subjected to confirmatory screens and dose-response analyses to validate their activity and determine their potency (EC50 or IC50).
II. Quantitative Analysis of Estradiol by LC-MS/MS
Following the identification of active compounds, a highly specific and sensitive LC-MS/MS method is employed to quantify changes in endogenous estradiol levels in the cell culture supernatant or cell lysate. The use of this compound as an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and matrix effects.
Experimental Protocol: Automated Sample Preparation and LC-MS/MS Analysis
This protocol is optimized for a 96-well plate format, facilitating a seamless transition from the HTS phase.
1. Sample Collection and Internal Standard Spiking:
-
From the 384-well HTS plates, select wells corresponding to hit compounds for further analysis.
-
Pool the contents of replicate wells into a 96-deep-well plate.
-
To each well, add a precise amount of this compound internal standard solution (e.g., 1 ng/mL in methanol).
2. Automated Liquid-Liquid Extraction (LLE):
-
This procedure is performed on a robotic liquid handling workstation equipped with a 96-well plate gripper and multichannel pipetting head.
-
Procedure:
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each well of the 96-deep-well plate.
-
Seal the plate and vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the plate at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
The automated system carefully aspirates the upper organic layer containing the estradiol and transfers it to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
3. Reconstitution:
-
Reconstitute the dried extracts in 100 µL of a 50:50 methanol:water solution.
-
Seal the plate and vortex briefly to ensure complete dissolution.
4. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic and Mass Spectrometric Parameters:
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Estradiol) | 271.2 > 145.1 |
| MRM Transition (this compound) | 275.2 > 147.1 |
| Collision Energy | Optimized for each transition |
Data Presentation:
The quantitative data from the LC-MS/MS analysis can be summarized in a table for clear comparison of the effects of hit compounds on estradiol levels.
| Compound ID | Concentration (µM) | Mean Estradiol Concentration (pg/mL) ± SD | % Change from Vehicle Control |
| Vehicle (DMSO) | - | 150.2 ± 12.5 | 0% |
| Estradiol | 0.001 | 450.8 ± 25.1 | +200% |
| Hit Compound 1 | 10 | 75.1 ± 8.3 | -50% |
| Hit Compound 2 | 10 | 225.6 ± 18.9 | +50% |
| ... | ... | ... | ... |
Visualizations
Estradiol Signaling Pathways
Troubleshooting & Optimization
Estradiol-d4 LC-MS Analysis: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the LC-MS analysis of Estradiol-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in LC-MS analysis?
Poor peak shape for this compound can be attributed to a variety of factors, often categorized as chromatographic, method-related, or instrument-related issues. Common causes include:
-
Chromatographic Issues:
-
Column Contamination: Accumulation of matrix components from biological samples (e.g., phospholipids, proteins) on the column can lead to peak distortion.[1][2][3]
-
Column Degradation: Operating at a high pH can cause silica-based columns to degrade, resulting in peak tailing.[4][5] A void in the column packing can also lead to split peaks.[3][6]
-
Secondary Interactions: Estradiol, with its phenolic hydroxyl group, can exhibit secondary interactions with active sites on the column, such as residual silanols, leading to peak tailing.[2][5]
-
-
Method-Related Issues:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and peak shape of Estradiol. A pH close to the analyte's pKa can result in split peaks.[6] For negative ion mode, an alkaline mobile phase is often recommended to facilitate deprotonation.[7]
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.[2][8][9]
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.[2][10][11]
-
-
Instrument-Related Issues:
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause peak broadening.[8][12]
-
System Contamination: Contaminants from solvents, tubing, or previous analyses can interfere with the peak shape.[1][13][14][15]
-
Blocked Frit: A partially blocked column inlet frit can distort the sample band, affecting all peaks in the chromatogram.[16]
-
Q2: My this compound peak is tailing. What should I do?
Peak tailing is a common issue. Here's a step-by-step approach to troubleshoot it:
-
Check for Secondary Interactions: Basic analytes can interact with acidic silanol groups on the column packing. Consider using a column with advanced end-capping or a different stationary phase like a phenyl column.[5][17]
-
Optimize Mobile Phase:
-
Ensure the mobile phase pH is appropriate. For basic compounds, a slightly acidic mobile phase can improve peak shape. The addition of a small amount of a competing base to the mobile phase can also help.
-
Insufficient buffer concentration can also lead to tailing.[16]
-
-
Inspect the Column:
-
Review Sample Preparation: Ensure the sample is fully dissolved in the injection solvent.
Q3: I am observing peak fronting for this compound. What are the likely causes?
Peak fronting is less common than tailing but can be caused by:
-
Sample Overload: This is a primary cause of fronting.[10][11] Try diluting your sample and injecting a smaller volume.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can lead to fronting.[9] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.[8]
-
Column Collapse: A physical collapse of the column bed can cause fronting, which would affect all peaks in the chromatogram.[18]
Q4: Why is my this compound peak splitting?
Split peaks can be caused by several factors:
-
Sample Solvent Effect: A mismatch between the sample solvent and the mobile phase is a frequent cause, especially for early eluting peaks.[6][19]
-
Column Issues: A partially blocked frit at the column inlet or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks for all analytes.[20]
-
Co-elution: An interfering compound from the matrix may be co-eluting with your analyte. To check this, inject a blank matrix sample.[6]
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, it can exist in multiple ionization states, resulting in split peaks.[6]
Troubleshooting Guides
Guide 1: Diagnosing the Type of Peak Shape Problem
The first step in troubleshooting is to correctly identify the peak shape issue.
-
Peak Tailing: The latter half of the peak is wider than the front half.
-
Peak Fronting: The front half of the peak is wider than the latter half.
-
Split Peak: The peak is divided into two or more distinct peaks.
-
Broad Peak: The peak is wider than expected, leading to decreased sensitivity and resolution.[12]
A systematic approach to troubleshooting involves examining the problem's scope:
-
Does the issue affect all peaks or just the this compound peak?
-
All Peaks: This usually points to a problem upstream of the column, such as an issue with the injector, a blocked frit, or extra-column volume.[3][16]
-
Only this compound Peak (or a few peaks): This suggests a chemical interaction issue specific to the analyte, such as secondary interactions with the column, co-elution, or a mobile phase mismatch.[3]
-
-
Did the problem appear suddenly or develop gradually over time?
Guide 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A logical workflow for diagnosing and resolving poor peak shape issues.
Experimental Protocols
Protocol 1: Column Washing and Regeneration
This protocol is designed to remove contaminants from a reversed-phase column. Always consult the manufacturer's specific instructions for your column.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (No Buffer): Flush the column with a buffer-free mobile phase (e.g., water/acetonitrile mixture) for 20-30 column volumes to remove any precipitated salts.
-
Strong Solvent Wash: Sequentially wash the column with progressively stronger organic solvents. A typical sequence for a C18 column is:
-
100% Methanol (20 column volumes)
-
100% Acetonitrile (20 column volumes)
-
100% Isopropanol (20 column volumes)
-
-
Re-equilibration: Flush the column with the initial mobile phase composition until the baseline is stable.
Protocol 2: Preparation of Mobile Phase for Estradiol Analysis (Negative Ion Mode)
For sensitive analysis of Estradiol in negative ion mode, an alkaline mobile phase is often beneficial.[7]
-
Mobile Phase A (Aqueous):
-
Mobile Phase B (Organic):
-
Use high-purity LC-MS grade methanol or acetonitrile.
-
-
Degassing: Degas both mobile phases before use, for example, by sonication.
-
Fresh Preparation: Aqueous mobile phases, especially those with basic additives, should be prepared fresh daily to prevent changes in pH and microbial growth.[14][22]
Data Presentation
Table 1: Typical LC-MS Parameters for Estradiol Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 or Phenyl-based, e.g., UPLC BEH Phenyl 1.7 µm, 2.1 x 50 mm | [22],[17] |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide or 2.5 mM Ammonium Hydroxide | [22],[21] |
| Mobile Phase B | Methanol or Acetonitrile | [22],[21] |
| Flow Rate | 0.2 - 0.4 mL/min | [22],[21] |
| Column Temp. | 40 - 60 °C | [22],[21] |
| Injection Vol. | 10 - 50 µL (dependent on column dimensions and sample concentration) | [22] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [22],[23] |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; optimize mobile phase pH.[5] |
| Column contamination | Wash or replace the column.[12] | |
| Peak Fronting | Sample overload | Dilute the sample; reduce injection volume.[10][11] |
| Sample solvent stronger than mobile phase | Prepare the sample in the initial mobile phase or a weaker solvent.[8][9] | |
| Split Peaks | Mismatched sample solvent | Prepare the sample in the initial mobile phase.[6] |
| Column void or blocked frit | Reverse flush the column (if permissible); replace the column.[16][20] | |
| Mobile phase pH near analyte pKa | Adjust mobile phase pH to be at least 2 units away from the pKa.[6] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between potential causes and the resulting poor peak shape.
Caption: Relationships between common causes and observed peak shape problems.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromforum.org [chromforum.org]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. cigs.unimo.it [cigs.unimo.it]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. support.waters.com [support.waters.com]
- 20. lctsbible.com [lctsbible.com]
- 21. researchgate.net [researchgate.net]
- 22. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
minimizing matrix effects in serum analysis of estradiol with Estradiol-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals on minimizing matrix effects in the serum analysis of estradiol using Estradiol-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my estradiol analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In serum analysis, these effects, primarily ion suppression, can lead to inaccurate and imprecise quantification of estradiol.[3][4] This interference is often caused by endogenous components of serum like phospholipids, which can compete with estradiol for ionization in the mass spectrometer's source, leading to a suppressed signal and compromised data quality.[5]
Q2: How does using this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to estradiol, it co-elutes and experiences similar matrix effects.[6][7] By adding a known amount of this compound to each sample before preparation, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed, thereby compensating for the matrix effect and improving the accuracy and reproducibility of the results.[7]
Q3: I'm observing significant ion suppression in my estradiol LC-MS/MS analysis. What are the likely causes?
A3: Significant ion suppression in serum analysis is commonly caused by:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[5]
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to co-elution with estradiol and subsequent ion suppression.[2][4]
-
Poor Chromatographic Separation: If estradiol co-elutes with a region of significant matrix interference, ion suppression will occur.[3]
Q4: What are the recommended sample preparation techniques to reduce matrix effects for estradiol analysis in serum?
A4: Several sample preparation techniques can effectively reduce matrix effects:
-
Protein Precipitation (PPT): A simple and common method, but it may not effectively remove phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by using solvents like hexane and ethyl acetate to separate estradiol from more polar matrix components.[5][8]
-
Solid-Phase Extraction (SPE): SPE offers more selective cleanup by using a solid sorbent to retain and elute estradiol, effectively removing interfering substances.[5]
-
HybridSPE®-Phospholipid: This technique specifically targets the removal of phospholipids from the sample, leading to a significant reduction in matrix effects and an increase in analyte response.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Estradiol Signal/High Variability | Significant ion suppression from the serum matrix. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as LLE or SPE. Consider using phospholipid removal plates like HybridSPE®.[5] 2. Adjust Chromatography: Modify the LC gradient to separate the estradiol peak from regions of ion suppression.[3][10] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][10] |
| Poor Peak Shape for Estradiol | Co-elution with an interfering compound. | 1. Improve Chromatographic Resolution: Adjust the mobile phase composition, gradient slope, or consider a different LC column to better separate estradiol from interferences.[10] 2. Enhance Sample Cleanup: A more selective sample preparation method can remove the interfering compound. |
| Inconsistent this compound Recovery | Issues with the extraction procedure or internal standard addition. | 1. Ensure Accurate Spiking: Verify the concentration and volume of the this compound solution added to each sample. Add the internal standard early in the sample preparation process to account for extraction losses. 2. Optimize Extraction pH: Adjust the pH of the sample to ensure efficient extraction of both estradiol and this compound.[5] |
| High Background Noise | Contamination of the LC-MS system or insufficient sample cleanup. | 1. System Cleaning: Flush the LC system and clean the mass spectrometer's ion source. 2. Review Sample Preparation: Ensure that the sample preparation method is effectively removing a broad range of matrix components. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Estradiol Analysis in Serum
This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.
-
Sample Preparation:
-
Pipette 200 µL of serum into a clean glass tube.
-
Add 50 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds to mix.
-
-
Extraction:
-
Add 1 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 90:10 v/v).[11]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization with Dansyl Chloride (Optional, for Increased Sensitivity)
For very low concentrations of estradiol, derivatization can enhance the signal.[8][12]
-
After Solvent Evaporation (Step 3 in LLE protocol):
-
Add 50 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Add 50 µL of a sodium bicarbonate buffer (e.g., 0.1 M, pH 10.5).
-
Vortex and incubate at 60°C for 10 minutes.
-
-
Post-Derivatization Cleanup:
-
Perform a second LLE step to remove excess derivatizing agent.
-
Evaporate the solvent and reconstitute as described in the LLE protocol.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for estradiol analysis in serum.
Table 1: Typical LC-MS/MS Method Parameters for Estradiol Analysis
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 2 - 1000 pg/mL | [8][13] |
| Limit of Quantification (LOQ) | 0.6 - 3.0 pg/mL | [11][14] |
| Intra-day Precision (%CV) | < 15% | [11][12] |
| Inter-day Precision (%CV) | < 15% | [11][12] |
| Accuracy (% Bias) | Within ±15% | [15] |
| Extraction Recovery | 68% - 96% | [16][17] |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | High | Moderate-High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | High | Moderate |
| Solid-Phase Extraction (SPE) | Low | High | Low-Moderate |
| HybridSPE®-Phospholipid | Very Low | High | Moderate |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. High-Sensitivity Micro LC-MS/MS Assay for Serum Estradiol without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. researchgate.net [researchgate.net]
- 14. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]
addressing isotopic exchange of Estradiol-d4 during sample preparation
Technical Support Center: Estradiol-d4 Isotopic Exchange
This guide provides troubleshooting advice and answers to frequently asked questions regarding the isotopic exchange of this compound, a common internal standard used in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound? A1: Isotopic exchange is a chemical process where a deuterium atom (D or ²H) on a labeled internal standard, like this compound, is replaced by a hydrogen atom (H or ¹H) from its environment (e.g., solvents, sample matrix).[1][2] This process, also known as back-exchange, compromises the integrity of the internal standard. It can lead to two significant problems in quantitative analysis: the internal standard signal diminishes, and it can be incorrectly measured as the unlabeled analyte, leading to inaccurate results.[1][3]
Q2: Which deuterium labels on this compound are most susceptible to exchange? A2: The stability of a deuterium label is highly dependent on its position on the molecule.[1] Deuterium atoms on heteroatoms (like oxygen in a hydroxyl group) are highly prone to exchange.[1][4] Labels on carbon atoms adjacent to carbonyl groups can also be susceptible under certain conditions.[1][4] Commercially available this compound often has labels at the 2, 4, 16, and 16 positions.[5] The labels at the phenolic A-ring (positions 2 and 4) and alpha to the ketone at position 17 could be more labile under certain pH conditions.
Q3: What are the primary factors that promote isotopic exchange? A3: The rate of hydrogen-deuterium exchange is influenced by several key factors:
-
pH: The exchange rate is highly dependent on pH. Strongly acidic or basic conditions can accelerate the exchange of deuterium atoms.[1][4] For many compounds, the minimum rate of exchange occurs around pH 2.5-3.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][4] Keeping samples and standards cooled significantly slows the exchange rate.[4]
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium.[1][4] Aprotic solvents like acetonitrile are generally preferred when possible.[4]
-
Label Position: As mentioned, the chemical environment of the deuterium label is crucial. Labels on stable aromatic or aliphatic C-H bonds are generally stable under typical analytical conditions.[1][4]
Q4: Are there more stable alternatives to deuterated internal standards? A4: Yes. Stable isotope-labeled standards using carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are superior in terms of stability as they are not susceptible to chemical exchange.[1][6] ¹³C-labeled standards are highly unlikely to be removed during sample processing and their retention times align well with the analyte, which is not always the case for deuterated standards.[7] However, deuterated standards are often more commonly used because they are generally easier and cheaper to synthesize.[6]
Q5: How should I properly store this compound solutions to ensure stability? A5: Proper storage is critical to prevent isotopic exchange.[4] Store the standard at the manufacturer's recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C).[4] If you prepare a stock solution, use a high-purity, dry, aprotic solvent if possible.[4] If a protic solvent must be used, prepare smaller aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[4] Always allow the standard to reach room temperature before opening to prevent condensation from entering the vial.[4]
Troubleshooting Guide: Inaccurate Quantification with this compound
If you observe a significant decrease in the internal standard signal over time, an unexpected increase in the analyte signal, or poor reproducibility, isotopic exchange may be the cause.[3] Follow this guide to diagnose and resolve the issue.
Initial Symptoms:
-
Decreasing internal standard (this compound) peak area over an analytical run.
-
Increasing analyte (Estradiol) peak area in quality control (QC) samples or blanks spiked only with the internal standard.
-
High variability in the analyte/internal standard area ratio.
Troubleshooting Workflow
Data Summary
While specific exchange percentages are highly method-dependent, the following table summarizes the key factors and their relative impact on the rate of isotopic exchange.
| Factor | Condition Promoting Exchange | Relative Impact on Exchange Rate | Recommended Mitigation Strategy |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for all solutions and mobile phases.[4] |
| Temperature | High (e.g., Room Temp or above) | High | Store and handle samples, standards, and extracts at low temperatures (e.g., 4°C).[1][4] |
| Solvent Type | Protic (e.g., H₂O, Methanol) | Higher | Use aprotic solvents (e.g., Acetonitrile) when possible, or minimize exposure time to protic solvents.[1][4] |
| Label Position | On Heteroatoms (O, N, S) | High | Select standards with labels on stable carbon positions, avoiding exchange-prone sites.[1][4] |
| Label Position | Alpha to Carbonyl Group | Moderate | Be cautious with pH and temperature; these positions are more stable than on heteroatoms but can still exchange.[4] |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[4] |
Experimental Protocols
Protocol: Isotopic Stability Evaluation of this compound
This protocol is designed to determine if isotopic exchange of this compound is occurring under your specific sample preparation and storage conditions.[3]
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and reconstitution solvent over time.[3]
Materials:
-
This compound internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation solvents (e.g., extraction solvent, reconstitution solvent).
-
LC-MS/MS system.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (T=0 Control): Spike a known concentration of the this compound IS into the blank matrix. Immediately process these samples using your standard extraction protocol.[3][4]
-
Set B (Incubated Matrix): Spike the same concentration of the IS into the blank matrix. Incubate these samples under conditions that mimic your typical sample handling and storage (e.g., 4 hours at room temperature, 24 hours at 4°C).[3] After incubation, process the samples using the same extraction protocol.
-
Set C (Incubated Solvent): Spike the same concentration of the IS into your final sample reconstitution solvent.[3] Incubate these samples under the same conditions as Set B.
-
-
LC-MS/MS Analysis:
-
Analyze all processed samples (from Sets A, B, and C) using your validated LC-MS/MS method.
-
Acquire data for both the this compound internal standard and the unlabeled Estradiol analyte.
-
-
Data Evaluation:
-
Compare Peak Areas: Compare the average peak area response of this compound in Set B and Set C to the T=0 control in Set A. A significant decrease in the IS response in the incubated samples may indicate degradation or exchange.[4]
-
Monitor Analyte Channel: Examine the chromatograms for the unlabeled Estradiol analyte in all samples. The appearance or significant increase of an Estradiol peak in the incubated samples (Set B and C) is a strong indicator of back-exchange from this compound.[3]
-
Calculate Exchange Ratio: If back-exchange is observed, calculate the ratio of the back-exchanged Estradiol peak area to the remaining this compound peak area to quantify the extent of the issue.[4]
-
Best Practices Visualization
To minimize the risk of isotopic exchange, a multi-faceted approach considering standard selection, handling, and method development is required.
References
identifying and resolving interference in Estradiol-d4 mass spec signal
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference in the mass spectrometric signal of Estradiol-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound LC-MS/MS analysis?
Interference in this compound analysis can originate from several sources, broadly categorized as:
-
Matrix Effects: These are alterations in ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., serum, plasma, tissue homogenates).[1][2][3] Matrix effects can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1][3] Different biological matrices, such as horse serum versus mouse serum, can produce significantly different matrix effects.[1]
-
Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as this compound or its fragments.[4] Common isobaric interferences include endogenous steroid metabolites and other structurally similar compounds.[5][6][7] Even with tandem mass spectrometry (MS/MS), if isobaric compounds are not chromatographically separated, they can contribute to the analyte signal and cause overestimation.[4][6]
-
Co-eluting Substances: Compounds that are not isobaric but elute from the liquid chromatography (LC) column at the same time as this compound can still interfere with ionization.[8] This can include drugs, supplements, or endogenous compounds.[8]
-
Contamination: Interference can be introduced from various external sources during sample handling and preparation, such as plasticizers from consumables, hand cream, or contaminated reagents.[8]
Q2: My this compound signal is showing suppression. How can I identify the cause?
Identifying the cause of signal suppression involves a systematic approach:
-
Evaluate Matrix Effects: A post-column infusion experiment is a valuable tool to identify regions in the chromatogram where ion suppression occurs.[8][9] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where matrix components are causing suppression.
-
Check for Co-eluting Interferences: Review the chromatograms of the analyte and internal standard for any unexpected peaks that are co-eluting or partially co-eluting.[8] Modifying the LC gradient can help to separate these interfering peaks.[10]
-
Investigate Sample Preparation: Inefficient sample preparation can lead to a "dirty" extract with a high concentration of interfering substances.[11] Consider implementing a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove matrix components.[4]
Q3: I suspect an isobaric compound is interfering with my analysis. How can I confirm and resolve this?
Confirming and resolving isobaric interference requires enhancing the specificity of your method:
-
Improve Chromatographic Separation: The most effective way to resolve isobaric interference is to achieve baseline separation of the interfering compound from this compound.[4][12] This can be accomplished by:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different exact masses, thus resolving some isobaric interferences.[13]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve isomers.[14][15]
Q4: Can the choice of ionization technique affect interference?
Yes, the ionization technique can significantly impact susceptibility to interference. Electrospray ionization (ESI) is known to be more prone to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI).[12][16] For estradiol analysis, APPI has been shown to be less affected by the sample matrix.[12][16]
Q5: How can a stable isotope-labeled (SIL) internal standard like this compound help with interference?
A SIL internal standard is crucial for accurate quantification in LC-MS/MS. Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects.[8] By calculating the ratio of the analyte peak area to the internal standard peak area, variations in signal due to matrix effects can be compensated for.[8] However, for this to be effective, the internal standard must co-elute perfectly with the analyte.[8]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-column infusion experiment to identify suppression zones. Modify the LC gradient to move the analyte peak away from these zones.[8] |
| Inefficient Ionization | Optimize ion source parameters (e.g., temperature, gas flows, voltage).[4] Consider derivatization of estradiol to improve ionization efficiency.[17] |
| Suboptimal Sample Preparation | Enhance the sample cleanup procedure. Methods like solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[4] |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. |
Issue 2: Inaccurate Quantification or High Variability
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard that co-elutes with the analyte.[8] Evaluate different ionization sources (e.g., APCI, APPI) that are less prone to matrix effects.[12] |
| Co-eluting Isobaric Interference | Improve chromatographic separation by optimizing the LC method (gradient, column).[4][10] If available, use high-resolution mass spectrometry.[13] |
| Non-co-eluting Internal Standard | Ensure the deuterated internal standard has the same retention time as the native analyte. Some deuterium labeling positions can slightly alter retention times.[8] |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects.[1] If a blank matrix is unavailable, consider surrogate matrices or standard addition methods.[9] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Evaluate Matrix Effects
Objective: To identify regions of ion suppression or enhancement in the LC gradient caused by the sample matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using the same procedure as the samples)
-
Mobile phases
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for the estradiol assay.
-
Disconnect the LC flow from the mass spectrometer's ion source.
-
Connect the syringe pump containing the this compound standard solution to the ion source and infuse at a constant flow rate to obtain a stable signal. Record this baseline.
-
Reconnect the LC flow to the ion source via a T-connector, allowing the infused standard to mix with the column eluent.
-
Inject the blank matrix extract onto the LC column and begin the chromatographic run.
-
Monitor the this compound signal throughout the run.
-
Interpretation: A stable baseline indicates no matrix effects. A decrease in the signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.[8][9]
Protocol 2: Spike-and-Recovery Experiment to Assess for Specific Interferents
Objective: To determine if a specific suspected compound is interfering with the quantification of this compound.
Materials:
-
Sample matrix pool
-
This compound standard
-
Suspected interfering compound standard
-
LC-MS/MS system
Methodology:
-
Prepare two sets of samples from the same matrix pool.
-
Control Set: Spike the matrix with a known concentration of this compound.
-
Test Set: Spike the matrix with the same known concentration of this compound and the suspected interfering compound at a high, physiologically relevant concentration.[8]
-
Prepare and analyze both sets of samples using the established LC-MS/MS method.
-
Calculation:
-
Measure the concentration of this compound in both the control and test samples.
-
Calculate the percent recovery in the test sample relative to the control sample.
-
-
Interpretation: A significant deviation of the measured concentration in the test sample from the control sample (typically >15%) indicates interference from the spiked compound.[4]
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Relationship between interference sources and their effects.
References
- 1. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Differentiating isobaric steroid hormone metabolites using multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. myadlm.org [myadlm.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
- 11. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 12. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. owlstonemedical.com [owlstonemedical.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Estradiol-d4 Ionization in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of Estradiol-d4 in an Electrospray Ionization (ESI) source.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for this compound analysis in ESI-MS?
A1: this compound is most commonly analyzed in negative ion mode (ESI-). This is because the phenolic hydroxyl group on the A-ring of the estradiol molecule can be readily deprotonated to form the [M-H]⁻ ion, which is a stable and abundant species in the gas phase. While positive ionization is possible, it often results in lower sensitivity and the formation of less stable adducts.
Q2: What are the typical mobile phases used for this compound analysis by LC-ESI-MS?
A2: Reversed-phase liquid chromatography is the standard for separating this compound. Typical mobile phases consist of a mixture of water and an organic solvent like methanol or acetonitrile. To enhance deprotonation and improve signal intensity in negative ion mode, a basic additive is often included. A common mobile phase composition is water with 0.1% ammonium hydroxide and methanol.[1] Gradients are typically employed, starting with a higher aqueous percentage and increasing the organic content over time to elute the analyte.
Q3: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS/MS?
A3: For this compound, the expected precursor ion in negative ion mode is the deprotonated molecule, [M-H]⁻, with an m/z of 275.3. Upon collision-induced dissociation (CID), this precursor ion fragments to produce characteristic product ions. A prominent and commonly used product ion for quantification is m/z 187.[2] This fragmentation corresponds to the loss of a portion of the D-ring of the steroid nucleus. Another significant product ion that may be observed is at m/z 171.[2]
Troubleshooting Guide
Low Signal Intensity or Poor Sensitivity
Issue: The signal intensity for this compound is lower than expected, leading to poor sensitivity and difficulty in quantification.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase is critical for efficient deprotonation.
-
Recommendation: Ensure the mobile phase is basic. The addition of a small amount of a weak base like ammonium hydroxide (e.g., 0.1%) to the aqueous mobile phase can significantly enhance the formation of the [M-H]⁻ ion.[1] Avoid acidic modifiers like formic acid or acetic acid when analyzing in negative ion mode, as they will suppress ionization.
-
-
Incorrect ESI Source Parameters: The physical parameters of the ESI source have a major impact on ion generation and transmission.
-
Recommendation: Optimize the following parameters systematically. A one-factor-at-a-time (OFAT) or a design of experiments (DoE) approach can be effective.[3][4]
-
Capillary Voltage: This voltage drives the electrospray. For negative ion mode, a typical starting point is -3.0 to -4.5 kV. Fine-tuning is necessary for optimal spray stability and ion current.
-
Nebulizing Gas Pressure: This gas aids in the formation of fine droplets. Typical pressures range from 30 to 50 psi.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation. A higher flow rate and temperature can improve desolvation but excessive settings can lead to analyte degradation or in-source fragmentation. Typical temperatures range from 250 to 350 °C, and flow rates from 8 to 12 L/min.
-
Cone Voltage (or Declustering Potential): This voltage helps to break up solvent clusters from the ions. A moderate voltage (e.g., 20-40 V) is usually optimal. Excessively high cone voltages can induce in-source fragmentation.[5]
-
-
-
Formation of Undesirable Adducts: In some cases, adducts with salts or other mobile phase components can form, which can split the ion signal among different species and reduce the intensity of the desired [M-H]⁻ ion.
-
Recommendation: Use high-purity solvents and additives (LC-MS grade) to minimize salt contamination. If sodium ([M+Na-2H]⁻) or other adducts are observed, consider using a desalting step during sample preparation.
-
Inconsistent Signal or High Variability
Issue: The signal for this compound is unstable, showing significant variation between injections.
Possible Causes & Solutions:
-
Unstable Electrospray: The electrospray may be erratic, leading to fluctuations in the ion current.
-
Recommendation: Visually inspect the spray if possible. An unstable spray can be caused by a partially blocked capillary, incorrect sprayer position, or suboptimal gas flows. Clean the ESI probe and capillary. Optimize the nebulizing gas pressure and the position of the sprayer relative to the mass spectrometer inlet.[5]
-
-
Mobile Phase Inconsistency: If the mobile phase is not adequately mixed or if volatile additives evaporate, the composition can change over time, affecting ionization efficiency.
-
Recommendation: Ensure proper mobile phase mixing. For additives like ammonium hydroxide, it is recommended to prepare the mobile phase fresh daily to avoid changes in concentration due to volatility.[1]
-
Presence of Unexpected Peaks or Interferences
Issue: The mass spectrum shows unexpected peaks, which may interfere with the quantification of this compound.
Possible Causes & Solutions:
-
In-source Fragmentation: Applying excessive energy in the ion source can cause the this compound molecule to fragment before it reaches the mass analyzer.[6]
-
Recommendation: Reduce the cone voltage (declustering potential) to minimize fragmentation in the source.[5] The goal is to transmit the intact [M-H]⁻ ion to the quadrupole for MS/MS analysis.
-
-
Adduct Formation: As mentioned previously, adducts with various species can appear as additional peaks.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Objective: To determine the optimal mobile phase composition for maximizing the [M-H]⁻ signal of this compound.
-
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
LC-MS grade water.
-
LC-MS grade methanol.
-
LC-MS grade ammonium hydroxide.
-
-
Procedure:
-
Set up the LC-MS system with a suitable reversed-phase column (e.g., C18).
-
Infuse the this compound standard solution directly into the mass spectrometer or perform flow injections.
-
Begin with a mobile phase of 50:50 methanol:water.
-
Monitor the intensity of the [M-H]⁻ ion at m/z 275.3 in negative ESI mode.
-
Sequentially add increasing concentrations of ammonium hydroxide to the aqueous portion of the mobile phase (e.g., 0.05%, 0.1%, 0.2%) and record the signal intensity at each concentration.
-
The concentration that provides the highest and most stable signal is the optimum.
-
Protocol 2: ESI Source Parameter Optimization
-
Objective: To optimize the ESI source parameters for maximum this compound signal intensity.
-
Procedure:
-
Using the optimized mobile phase from Protocol 1, continuously infuse the this compound standard solution.
-
Optimize one parameter at a time while keeping others constant.
-
Capillary Voltage: Vary the voltage in small increments (e.g., 0.2 kV) within the typical range for negative mode (e.g., -2.5 to -5.0 kV) and record the signal intensity.
-
Drying Gas Temperature: At the optimal capillary voltage, vary the temperature in increments of 25 °C (e.g., from 250 °C to 400 °C).
-
Drying Gas Flow: At the optimized temperature, vary the flow rate in increments of 1-2 L/min (e.g., from 6 to 14 L/min).
-
Nebulizing Gas Pressure: Vary the pressure in increments of 5 psi (e.g., from 20 to 60 psi).
-
Cone Voltage: Finally, vary the cone voltage in increments of 5 V (e.g., from 10 to 60 V) to maximize the precursor ion signal while minimizing in-source fragmentation.
-
Data Presentation
Table 1: ESI Source Parameter Optimization for this compound
| Parameter | Range Tested | Optimal Value |
| Capillary Voltage | -2.5 to -5.0 kV | -4.0 kV |
| Drying Gas Temp. | 250 to 400 °C | 325 °C |
| Drying Gas Flow | 6 to 14 L/min | 10 L/min |
| Nebulizing Gas | 20 to 60 psi | 40 psi |
| Cone Voltage | 10 to 60 V | 30 V |
Note: Optimal values are instrument-dependent and should be determined empirically.
Table 2: Common Adducts in Negative ESI Mode
| Adduct | Mass Difference |
| [M-H]⁻ | -1.0078 |
| [M+Cl]⁻ | +34.9688 |
| [M+HCOO]⁻ | +44.9977 |
| [M+CH₃COO]⁻ | +59.0133 |
Visualizations
Caption: Workflow for systematic optimization of ESI-MS parameters for this compound analysis.
References
- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. support.waters.com [support.waters.com]
- 8. scribd.com [scribd.com]
dealing with Estradiol-d4 instability in acidic mobile phases
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical instability of Estradiol-d4, particularly when using acidic mobile phases in liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Question 1: My this compound signal is low, noisy, or irreproducible when using a mobile phase containing formic or acetic acid. What is the likely cause?
Answer:
Low signal intensity and poor reproducibility for this compound in acidic mobile phases are common issues. The primary cause is often not chemical degradation but rather inefficient ionization in the mass spectrometer source.
-
Poor Ionization Efficiency: Estradiol is a phenolic steroid. In positive electrospray ionization (ESI) mode, acidic additives like formic acid are intended to promote the formation of protonated molecules [M+H]+. However, estradiol's structure does not ionize efficiently under these conditions, leading to a weak signal.[1]
-
Analyte Charge State: The pH of the mobile phase dictates the charge state of ionizable compounds. Acidic conditions suppress the deprotonation of estradiol's phenolic hydroxyl group, which is the preferred mechanism for forming [M-H]- ions in negative ESI mode—a far more sensitive approach for this compound.[2]
-
In-Source Fragmentation: While less common for estradiol itself, high energy in the MS source combined with a suboptimal mobile phase can sometimes lead to in-source fragmentation, where the molecule breaks apart after ionization but before mass analysis. This can reduce the abundance of the intended precursor ion.
Question 2: I'm observing significant peak tailing for my this compound analyte peak. How can I resolve this?
Answer:
Peak tailing is typically a chromatographic issue, often related to secondary interactions between the analyte and the stationary phase or other system components.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with polar functional groups on analytes, causing peak tailing. The mobile phase pH can influence these interactions.
-
Insufficient Buffer Capacity: While common acids like formic acid lower the pH, they may not provide sufficient buffering capacity, especially if the sample matrix has a different pH.[3] This can lead to on-column pH shifts and inconsistent peak shapes.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your standards and samples in the initial mobile phase.[4]
Question 3: How can I concretely improve my this compound signal and achieve better stability?
Answer:
Improving your signal requires optimizing the ionization process. The most effective strategies involve moving away from standard acidic, positive-mode ESI.
-
Switch to Negative Ionization Mode: For phenolic steroids like estradiol, negative ESI is generally superior. This requires a basic mobile phase to facilitate deprotonation.
-
Use Alternative Mobile Phase Additives: Additives like ammonium fluoride (NH₄F) can significantly enhance the signal for steroids, even in methods that retain some acidity or use post-column infusion.[5]
-
Implement Chemical Derivatization: Derivatizing estradiol with a reagent like Dansyl Chloride adds a permanently charged or easily ionizable tag to the molecule.[1][6] This dramatically improves ESI efficiency, allowing for much lower detection limits.[6][7]
Frequently Asked Questions (FAQs)
Question 1: Why is an acidic mobile phase, like water with 0.1% formic acid, so commonly used for steroid analysis if it's not optimal for estradiol?
Answer:
Acidic mobile phases are a standard starting point in reversed-phase chromatography for several reasons. Formic acid is volatile and compatible with mass spectrometry, and it is effective for many other classes of steroids, such as corticosteroids and androgens, which ionize well in positive mode to form [M+H]+ adducts.[8] However, the unique chemical structure of estrogens, with their phenolic A-ring, makes them an exception where this standard approach is less effective.
Question 2: What are the advantages and disadvantages of switching to a basic mobile phase for negative mode ESI?
Answer:
Switching to a basic mobile phase (e.g., using 0.1% ammonium hydroxide) to enable negative ionization mode is a highly effective strategy for estradiol analysis.[2][9]
Advantages:
-
Greatly Enhanced Sensitivity: Negative mode ESI is significantly more sensitive for phenolic compounds like estradiol.[2]
-
Improved Specificity: Measuring the [M-H]- ion can sometimes result in a cleaner background and less interference compared to positive mode.
Disadvantages:
-
Column Stability: Traditional silica-based columns can degrade at a pH above 8. It is crucial to use a modern, pH-stable column (e.g., a hybrid or ethylene-bridged hybrid particle column).
-
Mobile Phase Preparation: Basic mobile phases like ammonium hydroxide can be less stable and may need to be prepared fresh daily to avoid pH shifts due to CO₂ absorption from the air.[9]
Question 3: What is derivatization and when is it the best choice?
Answer:
Derivatization is a chemical reaction used to modify an analyte to enhance its detectability. For estradiol, reagents like Dansyl Chloride or pyridine-3-sulfonyl chloride are used to attach a group that is very easy to ionize.[1][6]
Derivatization is the best choice when:
-
Ultimate sensitivity is required: It can lower limits of quantification significantly, often into the sub-picomolar range, which is essential for clinical research involving samples with very low estrogen levels.[6][9]
-
Positive mode ESI is preferred or required: It converts the hard-to-ionize estradiol into a molecule that gives a very strong signal in positive mode.
-
Multiplexing with other steroids: If you are analyzing estradiol alongside other steroids that are best measured in positive mode, derivatization can allow you to measure all analytes in a single run.
The main drawback is the addition of an extra step to the sample preparation workflow.[10]
Data and Protocols
Quantitative Data Summary
The choice of mobile phase additive can have a dramatic effect on signal intensity.
Table 1: Comparison of Mobile Phase Additives for Steroid Analysis
| Additive | Typical Concentration | Common Ionization Mode | Key Benefit for Steroids |
|---|---|---|---|
| Formic Acid | 0.1% (v/v) | ESI Positive | General purpose; good for many androgens and corticosteroids.[2] |
| Acetic Acid | 0.1% (v/v) | ESI Positive | Similar to formic acid, common for corticosteroids. |
| Ammonium Fluoride (NH₄F) | 0.2 - 6 mmol/L | ESI Negative or Positive | Significant signal enhancement, especially for 3-keto-Δ4 steroids.[5][8] |
| Ammonium Hydroxide (NH₄OH) | 0.1% (v/v) | ESI Negative | Promotes deprotonation; excellent for estrogens like estradiol.[2][9] |
Table 2: Approximate pH of Common Acidic Mobile Phases
| Acid Additive | Concentration in Water (% v/v) | Approximate pH |
|---|---|---|
| Trifluoroacetic Acid | 0.1% | ~2.1 |
| Formic Acid | 0.1% | ~2.8 |
| Acetic Acid | 0.1% | ~3.2 |
Data sourced from references[11][12].
Experimental Protocols
Protocol 1: Method Using Post-Column Infusion (PCI) of Ammonium Fluoride
This protocol is adapted from methodologies that use PCI to enhance ionization without altering the primary chromatographic conditions.[8]
-
Chromatographic Setup:
-
Analytical Column: A standard C18 column (e.g., Phenomenex Luna Omega C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient for separating steroids (e.g., starting at 40-50% B and increasing to 90-100% B).
-
-
Post-Column Infusion Setup:
-
Use a T-junction to connect the flow from the analytical column with the infusion line just before the MS inlet.
-
Infusion Solution: 6 mmol/L Ammonium Fluoride in Methanol.
-
Infusion Pump: A separate, low-flow pump (e.g., a syringe pump).
-
Infusion Flow Rate: 5-10 µL/min.
-
-
MS/MS Detection:
-
Operate in positive ESI mode.
-
Optimize MS parameters (e.g., capillary voltage, source temperature) with the infusion running.
-
Monitor for the appropriate precursor-product ion transitions for this compound.
-
Protocol 2: Dansyl Chloride Derivatization for Estradiol Analysis
This protocol is a general guide based on established methods for derivatizing phenolic steroids.[6][7]
-
Sample Preparation:
-
Extract estradiol from the sample matrix (e.g., via liquid-liquid extraction or solid-phase extraction).
-
Evaporate the extract to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 75 µL of 100 mM sodium bicarbonate buffer (pH ~9).
-
Add 75 µL of Dansyl Chloride solution (e.g., 3 mg/mL in acetone).
-
Vortex briefly, cap the vial, and incubate at 65°C for 15 minutes.
-
After incubation, cool the reaction mixture. It can now be directly injected or transferred to HPLC vials.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Column: A C18 or Phenyl-Hexyl column.
-
Detection: Use positive mode ESI and monitor for the specific transition of the dansylated this compound.
-
Visual Guides
References
- 1. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. researchgate.net [researchgate.net]
- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
ensuring complete chromatographic separation of estradiol from its isomers with Estradiol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of estradiol and its isomers, particularly when using Estradiol-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is complete chromatographic separation of estradiol from its isomers crucial?
A1: Estradiol and its isomers, such as 17α-estradiol, are structurally very similar and often cannot be differentiated by mass spectrometry (MS/MS) alone, as they can produce isobaric fragments.[1] Co-elution of these isomers can lead to inaccurate quantification, where the concentration of estradiol is overestimated.[1] Therefore, achieving complete chromatographic separation is essential for accurate and reliable results in clinical and research settings.[1][2]
Q2: What are the main challenges in separating estradiol from its isomers?
A2: The primary challenge lies in their high degree of structural similarity. Isomers often share the same mass and similar physicochemical properties, leading to nearly identical retention times on standard chromatographic columns and indistinguishable mass spectra.[3] This is particularly true for epimers like 17α-estradiol and 17β-estradiol, which only differ in the spatial orientation of a hydroxyl group.[2][4]
Q3: Can this compound as an internal standard interfere with the separation?
A3: While stable isotope-labeled internal standards are crucial for accurate quantification, deuterated standards like this compound can sometimes exhibit slightly different chromatographic behavior compared to the unlabeled analyte.[5][6] This phenomenon, known as the chromatographic isotope effect, can lead to a small shift in retention time between estradiol and this compound.[5] While this shift is often minimal, it's a factor to consider and monitor, especially in high-resolution separations. Using 13C-labeled internal standards can sometimes mitigate this issue as they tend to have retention times that are more closely aligned with the native analyte.[5][6]
Q4: When should I consider derivatization for estradiol analysis?
A4: Derivatization can be beneficial in several scenarios. For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of steroid hormones.[7] In liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and sensitivity, especially for compounds that are difficult to ionize, like estradiol.[7][8] Dansylation is a common derivatization technique used for estrogens that can enhance detection.[5][8]
Troubleshooting Guide
Issue 1: Co-elution of Estradiol and its Isomers
Q: My estradiol peak is not fully resolved from an isomeric peak. What steps can I take to improve separation?
A: Co-elution of estradiol and its isomers is a common challenge. Here is a step-by-step approach to troubleshoot and improve your separation:
1. Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[9] Methanol, in particular, can enhance the resolution of structural isomers on certain stationary phases like biphenyl.[1]
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Modify the pH: For ionizable compounds, adjusting the mobile phase pH can impact retention and selectivity.[9]
2. Evaluate the Stationary Phase (Column):
-
Switch Column Chemistry: If a standard C18 column is insufficient, consider a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl and biphenyl phases are known to provide enhanced separation for aromatic compounds like estrogens.[1][5]
-
Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can lead to sharper peaks and better resolution.[9]
-
Increase Column Length: A longer column provides more theoretical plates, which can improve separation, but will also increase run time and backpressure.[9]
3. Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.[9]
-
Optimize Column Temperature: Temperature can affect selectivity. Experimenting with different temperatures within the column's stable range may improve the separation of critical pairs.[9]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My estradiol and/or this compound peaks are showing significant tailing. What are the likely causes and solutions?
A: Peak tailing can compromise resolution and integration accuracy. Here are common causes and their remedies:
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing (e.g., silanols) can cause tailing.
-
Solution: Use a highly deactivated (end-capped) column. Adding a small amount of a competitive base to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Column Contamination: A contaminated guard or analytical column can result in poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.[9]
-
-
Mismatched Solvent Strength: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Ensure the sample solvent is as close in composition to the initial mobile phase as possible.
-
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Separation of Estradiol and its Isomers
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
1. Sample Preparation (Human Plasma):
-
To 500 µL of plasma, add the this compound internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A biphenyl or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A shallow gradient starting from a low percentage of mobile phase B, optimized to separate the isomers of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C (can be optimized).
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Estradiol: Precursor ion (m/z) -> Product ion (m/z)
-
Estradiol Isomer: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
(Note: Specific m/z values will depend on the instrument and derivatization, if used.)
-
Data Presentation
Table 1: Example MRM Transitions for Estradiol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Estradiol | 271.2 | 145.1 |
| This compound | 275.2 | 147.1 |
Table 2: Example Chromatographic Parameters and Expected Outcome
| Parameter | Condition 1 | Condition 2 | Expected Outcome of Condition 2 |
| Column | Standard C18 | Biphenyl | Improved resolution of isomers |
| Mobile Phase B | Acetonitrile | Methanol | Altered selectivity, potentially baseline separation |
| Gradient | 5-95% B in 5 min | 30-70% B in 10 min | Increased separation between closely eluting peaks |
Visualization
Caption: A logical workflow for troubleshooting co-elution issues in the chromatographic separation of estradiol and its isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. benchchem.com [benchchem.com]
managing variability in Estradiol-d4 response between analytical runs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Estradiol-d4 response during analytical runs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard (IS)?
This compound is a stable isotopically labeled (SIL) version of the analyte, estradiol. It is considered an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte.[1] This similarity ensures that this compound and estradiol behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability that can occur throughout the analytical process.[1][2] The use of a SIL-IS is considered a best practice in LC-MS/MS bioanalysis for achieving accurate and reliable results.[3][4]
Q2: What are the primary causes of variability in the this compound signal between analytical runs?
Variability in the internal standard response can stem from several sources.[5][6] The most common causes include:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[7][8] This is a major cause of variability in LC-MS/MS bioanalysis.[8][9]
-
Instrumental Issues: Fluctuations in instrument performance, such as a dirty ion source, inconsistent spray voltage, or detector sensitivity drift, can lead to variable signal intensity.[3][10][11]
-
Sample Preparation Inconsistencies: Errors during sample processing, such as inaccurate pipetting of the IS, inconsistent extraction recovery, or incomplete derivatization, can introduce variability.[5][6][12]
-
Internal Standard Quality and Stability: Issues with the isotopic or chemical purity of the this compound, or degradation of the standard over time, can affect its response.[1] A critical factor is the stability of the deuterium labels; if they are in exchangeable positions, they can be lost during sample processing.[1]
Q3: What is an acceptable level of variation for an internal standard?
While there is no universal consensus on acceptance criteria, a common practice is to investigate samples where the IS response deviates significantly from the mean response of the calibrators and quality control (QC) samples.[13] For example, an investigation may be triggered if the IS response is less than 50% or greater than 150% of the mean IS response for the batch.[6] The FDA's guidance on the matter suggests that IS response variability should be monitored, and its potential impact on the accuracy of the analyte concentration should be evaluated.[5][13]
Q4: How can optimizing the mobile phase reduce variability?
Mobile phase composition is critical as it affects chromatographic separation and ionization efficiency.[14][15] Optimizing the pH, organic solvent ratio, and additives can help separate this compound from matrix components that cause ion suppression.[16][17] For electrospray ionization (ESI), using solvents like methanol and acetonitrile with additives like formic acid or ammonium acetate generally yields good results and improves sensitivity.[15][18] The high organic content in mobile phases used in techniques like HILIC can also improve desolvation and ionization efficiency.[17]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to this compound response variability.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step decision-making process for troubleshooting inconsistent internal standard (IS) response.
Caption: A decision tree for troubleshooting this compound variability.
Troubleshooting Scenarios and Solutions
The following table summarizes common problems, their potential causes, and recommended actions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Gradual Decrease in IS Response Over a Run | 1. Instrument source getting dirty.[11]2. Gradual change in mobile phase composition.3. Column fouling or degradation.[19]4. Temperature fluctuations in the autosampler causing sample degradation.[19] | 1. Clean the ion source, capillary, and cone.2. Prepare fresh mobile phases.[10]3. Flush the column or replace it if necessary.[20]4. Ensure the autosampler temperature is stable and appropriate for the analyte. |
| Sudden or Erratic IS Response | 1. Air bubbles in the solvent lines or pump.[10]2. Leak in the LC system (fittings, pump seals, injector).[19]3. Inconsistent injector performance (e.g., partially clogged needle).[19]4. Errors in sample preparation for specific wells (e.g., missed IS spike, variable evaporation).[6] | 1. Degas mobile phases and purge the LC pump.[21]2. Systematically check all fittings for leaks from the pump to the MS source.3. Clean or replace the injector needle and rotor seal.4. Review sample preparation SOP; re-prepare and re-inject affected samples if possible.[12] |
| Low IS Response in All Samples | 1. Incorrectly prepared IS working solution (too dilute).2. Systemic error in IS addition (e.g., wrong pipette volume).[12]3. Major instrument sensitivity issue (e.g., detector failure, severe ion suppression).[10]4. Clogged system tubing or column.[20] | 1. Prepare a fresh IS working solution and verify its concentration.2. Calibrate pipettes and review the sample preparation workflow.3. Perform a system suitability test and tune the mass spectrometer.[12]4. Check system backpressure and systematically locate and clear any blockage. |
| High Variability Between Sample Replicates | 1. Inconsistent extraction efficiency.2. Differential matrix effects between samples from different sources.[7]3. Inconsistent derivatization.4. Poor mixing of IS with sample matrix.[6] | 1. Optimize the extraction procedure (e.g., vortex time, solvent volumes).2. Use a more robust sample cleanup method (e.g., SPE instead of protein precipitation) to minimize matrix effects.[8][9]3. Optimize derivatization conditions (temperature, time, reagent concentration).4. Ensure thorough vortexing after adding the IS to the sample. |
Experimental Protocols & Methodologies
General LC-MS/MS Experimental Workflow
A typical workflow for the quantification of estradiol using this compound as an internal standard involves several key steps from sample preparation to data analysis.
Caption: Standard workflow for Estradiol quantification by LC-MS/MS.
Protocol: Quantitative Assessment of Matrix Effects
This protocol, adapted from the post-extraction spiking method, is a standard approach to quantify the impact of matrix effects on analyte ionization.[1][7]
Objective: To determine if co-eluting components in the sample matrix are suppressing or enhancing the this compound signal.
Materials:
-
Blank matrix (e.g., serum from at least 6 different sources, known to be free of the analyte).
-
This compound standard solution of known concentration.
-
Solvents used for sample reconstitution (e.g., 50:50 methanol:water).
Procedure:
-
Prepare Blank Samples: Process at least six different lots of blank matrix through the entire sample preparation procedure (extraction, evaporation, etc.) without adding the internal standard.
-
Reconstitute in Two Sets:
-
Set A (Matrix): Reconstitute the dried extracts from Step 1 with a reconstitution solution that contains this compound at the concentration used in the analytical method.
-
Set B (Neat Solution): Prepare a "neat" solution by adding the same concentration of this compound to the reconstitution solvent directly (without any matrix extract).
-
-
Analyze: Inject the samples from both Set A and Set B into the LC-MS/MS system and record the peak area for this compound.
-
Calculate Matrix Factor (MF): For each matrix source, calculate the Matrix Factor as follows:
-
MF = (Peak Area of IS in Set A) / (Mean Peak Area of IS in Set B)
-
-
Interpret Results:
Visualizing Matrix Effects
The diagram below illustrates how co-eluting substances from the biological matrix can interfere with the ionization of both the analyte (Estradiol) and the internal standard (this compound).
Caption: The impact of matrix effects on analyte and IS ionization.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nebiolab.com [nebiolab.com]
- 4. texilajournal.com [texilajournal.com]
- 5. fda.gov [fda.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. zefsci.com [zefsci.com]
- 12. iacld.com [iacld.com]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Understanding mobile phase buffer composition and chemical structure effects on electrospray ionization mass spectrometry response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liquid chromatography/mass spectrometry in anabolic steroid analysis--optimization and comparison of three ionization techniques: electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. halocolumns.com [halocolumns.com]
- 20. agilent.com [agilent.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Head-to-Head Battle: Cross-Validation of Estradiol-d4 and ¹³C-Labeled Estradiol for Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of estradiol, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for estradiol: the deuterated form (Estradiol-d4) and the carbon-13 labeled version (
13
C-labeled estradiol). The following analysis, supported by experimental data from various studies, will assist in making an informed decision for your analytical needs.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope dilution is the gold standard for correcting analyte loss during sample preparation and for minimizing the impact of matrix effects. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. While both this compound and
13
C-labeled estradiol serve this purpose, subtle but significant differences in their physicochemical properties can influence assay performance.
Key Performance Differences: A Comparative Analysis
The primary distinction between deuterated and
13
C-labeled internal standards lies in their chromatographic behavior and isotopic stability. Due to the "isotope effect," the carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond. This can lead to a slight chromatographic shift where the deuterated standard elutes marginally earlier than the native analyte.[1] This separation, although often minimal, can result in differential ionization suppression or enhancement, potentially compromising the accuracy of quantification, especially in complex biological matrices.[2]
In contrast,
13
C-labeled internal standards are considered superior as their physicochemical properties are virtually identical to the unlabeled analyte, ensuring near-perfect co-elution.[1][3] This minimizes the risk of disparate matrix effects influencing the analyte and the internal standard. Furthermore, 13
Performance Data Summary
While a single study directly comparing the cross-validation of this compound and
13
C-labeled estradiol with comprehensive performance data is not readily available in the public domain, a compilation of data from various high-quality validation studies provides valuable insights. The following tables summarize typical performance characteristics for LC-MS/MS methods utilizing each type of internal standard for the quantification of estradiol in human plasma/serum.
Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound Internal Standard
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 3.0 pg/mL | [5] |
| Linearity Range | 5.0 - 308.56 pg/mL | [6][7] |
| Intra-day Precision (%CV) | < 19.74% | [6][7] |
| Inter-day Precision (%CV) | < 19.74% | [6][7] |
| Accuracy/Recovery | 91.80% - 101.44% | [6][7] |
Table 2: Performance Characteristics of LC-MS/MS Methods Using
13
C-Labeled Estradiol Internal Standard
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.16 pg/mL (0.6 pmol/L) | |
| Linearity Range | 1.7 - 153 pmol/L | |
| Intra-day Precision (%CV) | < 9.0% | |
| Inter-day Precision (%CV) | < 9.0% | |
| Accuracy/Recovery | Traceable to BCR576 reference standard |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions vary.
Experimental Protocols
The following provides a representative experimental protocol for the quantification of estradiol in human serum/plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum or plasma, add 50 µL of the internal standard working solution (either this compound or
C-labeled estradiol).13 -
Vortex mix and allow to equilibrate for 15 minutes at 4°C.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the phases.
-
Freeze the aqueous (lower) layer at -80°C and decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 75 µL) of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50mm x 2.1mm, 1.7 µm).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.250 - 0.5 mL/min.
-
Column Temperature: 40-60°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Estradiol: Precursor ion m/z 271 -> Product ion m/z 145 (quantifier) and m/z 143 (qualifier).[5]
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transitions.
-
C-labeled Estradiol: Monitor the corresponding mass-shifted precursor to product ion transitions.13
-
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for cross-validating these internal standards and the biological signaling pathway of estradiol.
Conclusion and Recommendation
The selection of an internal standard for estradiol quantification is a critical determinant of assay quality. While this compound has been successfully used in numerous validated methods, the potential for chromatographic shifts and isotopic instability presents a risk to data accuracy, particularly in challenging matrices.[2] The available evidence strongly suggests that
13
C-labeled estradiol is the superior choice, offering enhanced reliability through perfect co-elution and isotopic stability.[1][3] For the development of the most robust and accurate bioanalytical methods for estradiol, especially in regulated environments and for clinical research where precision is paramount, the investment in 13
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Determining Linearity and Range for Estradiol Quantification Using Estradiol-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol is paramount for a wide range of applications, from clinical diagnostics to pharmacokinetic studies. The use of a deuterated internal standard, such as Estradiol-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of the performance of this method, with a focus on establishing linearity and the analytical range, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for estradiol quantification is critical and depends on the specific requirements for sensitivity, specificity, and sample throughput. While immunoassays like ELISA and RIA are widely used, they can suffer from cross-reactivity and lower accuracy, particularly at low concentrations.[1][2][3] LC-MS/MS offers superior specificity and sensitivity, making it the preferred method for rigorous quantitative analysis.[1][3][4]
| Parameter | LC-MS/MS with this compound IS | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassays (ELISA/RIA) |
| **Linearity (R²) ** | > 0.99[5] | > 0.995[5] | Variable, can be non-linear |
| Lower Limit of Quantification (LLOQ) | 0.3 - 5 pg/mL[5] | 0.02 - 0.5 ng/mL[5] | 5 - 50 pg/mL[6] |
| Analytical Range | Wide, e.g., 2 to 1000 pg/mL[7] | Narrower than LC-MS/MS | Typically narrower range |
| Specificity/Selectivity | Very High[3] | High | Moderate to Low[1][3] |
| Accuracy (% Recovery) | 90 - 110%[5] | 91.4 - 108.5%[5] | Can be affected by matrix effects and cross-reactivity |
| Precision (%RSD) | < 15%[5] | < 15% | < 20% |
| Internal Standard | This compound (co-eluting) | Deuterated standards | Not typically used in the same manner |
Experimental Protocol: Linearity and Range Determination
This section details a typical experimental protocol for determining the linearity and analytical range of an LC-MS/MS method for estradiol quantification using this compound as an internal standard.
Materials and Reagents
-
Estradiol certified reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of estradiol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of estradiol by serial dilution of the stock solution to cover the expected clinical range.
-
Calibration Curve Standards: Spike a blank biological matrix with the estradiol working solutions to create a calibration curve with at least 5-8 non-zero concentration levels. A typical range for estradiol in human plasma is from 2 pg/mL to 1000 pg/mL.[7]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation
-
Spiking: To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the this compound internal standard working solution.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition the SPE cartridges. Load the samples, wash to remove interferences, and elute the analytes.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the samples, vortex to mix, and centrifuge to separate the layers. Collect the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both estradiol and this compound.
-
Data Analysis
-
Linearity Assessment:
-
Construct a calibration curve by plotting the peak area ratio (estradiol/Estradiol-d4) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically a weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient of >0.99 is generally required.[5]
-
-
Range Determination:
-
The analytical range is the interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within 80-120% of the nominal value).
-
ULOQ: The highest concentration on the calibration curve that meets the same criteria for precision and accuracy.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for linearity and range determination.
Estradiol Signaling Pathway
Estradiol exerts its physiological effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of estradiol to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.[4] The non-genomic pathway is initiated by estradiol binding to membrane-associated estrogen receptors, leading to rapid intracellular signaling cascades.[4]
Caption: Overview of genomic and non-genomic estradiol signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergism between genomic and non genomic estrogen action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Estradiol-d4 Recovery in Human Urine: SPE vs. LLE
For researchers, scientists, and professionals in drug development, the accurate quantification of hormones and their metabolites in biological matrices is paramount. This guide provides a detailed comparison of two common extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—for the recovery of Estradiol-d4, a deuterated internal standard crucial for the accuracy of mass spectrometry-based analysis of estradiol in human urine.
Performance Comparison: SPE vs. LLE
The choice between SPE and LLE for this compound extraction from human urine depends on various factors, including required recovery, sample purity, throughput, and cost. Below is a summary of quantitative data compiled from various studies.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Recovery of Estradiol/Internal Standard | >90%[1] | 87% to 127% | 98%[2] |
| Limit of Detection (LOD) | Dependent on subsequent analysis (e.g., LC-MS/MS) | 0.2 ng/mL to 1 ng/mL | 0.25 mg/L[2] |
| Limit of Quantification (LOQ) | As low as 0.001 ppb for estrogens with derivatization[3] | Dependent on subsequent analysis | - |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. The following sections outline typical protocols for SPE and LLE of this compound from human urine.
Solid-Phase Extraction (SPE) Protocol
SPE is a widely used technique that separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.
1. Sample Pre-treatment:
-
To a 0.5 mL urine sample, add an internal standard solution containing this compound.
-
Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate estradiol metabolites.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE column sequentially with methanol and water.
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE column.
4. Washing:
-
Wash the column with a solution such as 5% methanol in water to remove interfering substances.
5. Elution:
-
Elute the analytes, including this compound, with an organic solvent like methanol or acetonitrile.
6. Downstream Analysis:
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization with agents like dansyl chloride can be performed to enhance ionization efficiency and sensitivity[4][5].
Liquid-Liquid Extraction (LLE) Protocol
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent.
1. Sample Pre-treatment:
-
To a specified volume of urine, add the this compound internal standard.
-
Adjust the pH of the urine sample as required by the specific protocol.
2. Extraction:
-
Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture).
-
Vortex the mixture vigorously to ensure thorough mixing of the two phases.
-
Centrifuge the mixture to separate the aqueous and organic layers.
3. Collection:
-
Carefully collect the organic layer containing the extracted this compound.
4. Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the Graphviz (DOT language).
Concluding Remarks
Both SPE and LLE are effective methods for extracting this compound from human urine prior to LC-MS/MS analysis. SPE often provides higher and more consistent recoveries with cleaner extracts, which can be advantageous for sensitive analyses. LLE, while potentially having more variable recovery, can be a simpler and more cost-effective option. The recently developed DLLME shows promise with very high recovery rates. The ultimate choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. The use of a deuterated internal standard like this compound is critical in either method to correct for any analyte loss during sample preparation, ensuring the accuracy and reliability of the final quantitative results.
References
- 1. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dispersive liquid-liquid microextraction as an effective preanalytical step for the determination of estradiol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor" by Ashley Nicole Meredith [scholarsjunction.msstate.edu]
- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Estradiol Analysis: A Comparative Guide to Derivatization and Non-Derivatization LC-MS/MS Methods Utilizing Estradiol-d4
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol is critical in numerous fields, from clinical diagnostics to pharmaceutical research. The low physiological concentrations of estradiol, however, present a significant analytical challenge.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high specificity and sensitivity, often employing Estradiol-d4 as an internal standard for accurate quantification.[3][4] A key methodological decision in developing an LC-MS/MS assay for estradiol is whether to use a derivatization step. This guide provides an objective comparison of derivatization and non-derivatization methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
Performance Comparison: Derivatization vs. Non-Derivatization
The choice between derivatization and non-derivatization hinges on the desired sensitivity, sample throughput, and the complexity of the sample matrix. Derivatization aims to improve the ionization efficiency and chromatographic behavior of estradiol, often leading to enhanced sensitivity.[5][6] Non-derivatization methods, on the other hand, offer a simpler, faster workflow. The following table summarizes key performance metrics from various studies to facilitate a direct comparison.
| Performance Metric | Derivatization Method (Dansyl Chloride) | Non-Derivatization Method | Reference(s) |
| Limit of Quantification (LOQ) | 0.5 - 2 pg/mL | 0.16 - 3.0 pg/mL | [3][7][8][9][10] |
| Linearity (r²) | ≥ 0.99 | > 0.999 | [3][7] |
| Precision (%CV) | < 10% (between-run) | < 15% (total precision) | [3][11] |
| Accuracy/Bias | Acceptable bias compared to reference methods | Good correlation with RIA (r² = 0.96) | [3][11] |
| Run Time | ~6.5 - 9 minutes | ~3.5 - 9.45 minutes | [3][7][10][11] |
| Sample Volume | 200 - 500 µL serum/plasma | 250 - 290 µL serum | [3][7][11][12] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both derivatization and non-derivatization methods for estradiol analysis.
Experimental Protocols
Below are detailed methodologies for both a derivatization and a non-derivatization approach for estradiol analysis.
Derivatization Method using Dansyl Chloride
This protocol is a synthesized example based on common practices described in the literature.[7][11][13]
1. Sample Preparation and Extraction:
-
To 200-500 µL of serum or plasma, add the this compound internal standard.[7][11]
-
Perform liquid-liquid extraction (LLE) by adding a suitable organic solvent such as a mixture of hexane and ethyl acetate or methyl tert-butyl ether (MTBE).[7][11]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[7]
2. Derivatization:
-
To the dried extract, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer (pH ~10.5).[13]
-
Vortex the mixture and incubate at 60°C for approximately 10-30 minutes.[13][14]
-
After incubation, the sample is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column.[7] The mobile phase typically consists of a gradient of water with 0.1% formic acid and methanol.[7]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with heated electrospray ionization (HESI).[7] Monitor the specific precursor-to-product ion transitions for dansylated estradiol and dansylated this compound.
Non-Derivatization Method
This protocol is a synthesized example based on common practices described in the literature.[3][12]
1. Sample Preparation and Extraction:
-
To approximately 250-300 µL of serum, add the this compound internal standard.[3][12]
-
Perform supported liquid extraction (SLE) or LLE with a solvent like dichloromethane or a hexane/ethyl acetate mixture.[3][12]
-
For SLE, load the sample onto the SLE plate and allow it to absorb. Elute the analytes with the organic solvent.
-
Evaporate the collected eluate to dryness under a stream of air or nitrogen.
2. Reconstitution:
-
Reconstitute the dried extract in a solution suitable for injection into the LC-MS/MS system, typically a mixture of the mobile phase components (e.g., water/acetonitrile/methanol).
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase column (e.g., C18). The mobile phase often consists of a gradient of an aqueous solution (sometimes with a modifier like ammonium hydroxide or ammonium fluoride) and an organic solvent like methanol or acetonitrile.[10][15]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[3][10] Monitor the specific precursor-to-product ion transitions for estradiol and this compound.
Discussion
Derivatization Methods:
The primary advantage of derivatization, particularly with dansyl chloride, is the significant enhancement in ionization efficiency, which often translates to lower limits of quantification (LOQ).[5][16] This is especially beneficial when analyzing samples with extremely low estradiol concentrations, such as in postmenopausal women, men, and children.[3] The derivatization reaction introduces a readily ionizable group onto the estradiol molecule, improving its response in the mass spectrometer.[6] However, this method adds extra steps to the sample preparation workflow, increasing the overall analysis time and the potential for sample loss or contamination.[3] The derivatization reaction itself may also require careful optimization to ensure complete and reproducible conversion.
Non-Derivatization Methods:
Non-derivatization methods offer a more straightforward and faster workflow, which is advantageous for high-throughput laboratories.[3][12] By eliminating the derivatization and subsequent clean-up steps, these methods reduce manual labor and the risk of introducing variability. Recent advancements in mass spectrometry technology have significantly improved the sensitivity of modern instruments, allowing for the development of non-derivatization methods that can achieve clinically relevant LOQs.[3][10] However, without derivatization, the inherent low ionization efficiency of estradiol can be a limiting factor, and these methods may be more susceptible to matrix effects, where other components in the sample interfere with the ionization of the target analyte.[5] Some non-derivatization methods may require the use of specific mobile phase additives, like ammonium fluoride, to enhance sensitivity, which may require special handling and consideration for the longevity of the LC-MS system.[17]
The choice between derivatization and non-derivatization for estradiol analysis is a trade-off between sensitivity and workflow simplicity.
-
Derivatization is often the preferred method when the utmost sensitivity is required , particularly for clinical research involving populations with very low estradiol levels.
-
Non-derivatization methods are ideal for applications where high throughput and rapid turnaround time are critical , provided that the sensitivity of the available LC-MS/MS system is sufficient to meet the analytical requirements.
Ultimately, the optimal method will depend on the specific application, the available instrumentation, and the required level of sensitivity. Researchers should carefully consider these factors and validate their chosen method to ensure accurate and reliable quantification of estradiol.
References
- 1. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Sensitivity Micro LC-MS/MS Assay for Serum Estradiol without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 6. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Estradiol Measurement Methods: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the quantification of estradiol, with a focus on the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing deuterated internal standards like Estradiol-d4, in contrast to traditional immunoassays. The data presented is synthesized from various inter-laboratory proficiency testing programs and validation studies, including those conducted by the Centers for Disease Control and Prevention (CDC) Hormone Standardization (HoSt) Program.
The accurate measurement of estradiol is critical in numerous clinical and research settings, from endocrinology and reproductive medicine to oncology.[1][2][3] However, significant variability has been observed between laboratories and different analytical methods, particularly at low estradiol concentrations.[1][2][4][5] Standardization programs and accuracy-based proficiency testing (PT) are crucial for improving the reliability of these measurements.[3][6][7][8]
Data Presentation: Performance Metrics
The following tables summarize the performance of different estradiol measurement methodologies as observed in multi-center studies and proficiency testing. LC-MS/MS methods, particularly those using isotope dilution with internal standards like this compound, generally demonstrate superior accuracy and precision compared to immunoassays.
Table 1: Inter-laboratory Bias in Estradiol Measurements
| Estradiol Concentration (pg/mL) | Method Type | Observed Bias (%) | Reference |
| 24.1 | Immunoassays & LC-MS/MS (LDTs) | 34% (range: -17% to 175%) | [1][4] |
| 28.4 | Immunoassays & LC-MS/MS (LDTs) | 40% (range: -33% to 386%) | [1][4] |
| 61.7 | Immunoassays & LC-MS/MS (LDTs) | 16% (range: -45% to 193%) | [1][4] |
| 94.1 | Immunoassays & LC-MS/MS (LDTs) | 5% (range: -27% to 117%) | [1][4] |
| 127 | Immunoassays & LC-MS/MS (LDTs) | -4% (range: -31% to 21%) | [1][4] |
| >20 | CDC HoSt Program Participants | Target: ±12.5% | [9] |
LDTs: Laboratory Developed Tests
Table 2: Precision of Estradiol Immunoassays
| Estradiol Concentration (pg/mL) | Assay | Coefficient of Variation (CV) (%) | Reference |
| 18 | Elecsys 2010 | 6.9% | [10] |
| 18 | ARCHITECT i2000 (in development) | <10% | [10] |
| 18 | Vitros ECi | <10% | [10] |
| 18 | ADVIA Centaur | 42.6% | [10] |
Table 3: Analytical Sensitivity of LC-MS/MS Methods
| Method | Lower Limit of Quantification (LOQ) | Reference |
| Micro LC-MS/MS (underivatized) | 3.0 pg/mL | [11] |
| LC-MS/MS (derivatized) | 0.5 pg/mL | [12] |
| Ultrasensitive LC-MS/MS | 0.16 pg/mL (0.6 pmol/L) | [13] |
| High Sensitivity ID-LC-MS/MS | 0.4 pg/mL | [14] |
Experimental Protocols
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) using this compound
This method is considered the gold standard for estradiol measurement due to its high specificity and accuracy. The use of a stable isotope-labeled internal standard (e.g., this compound) is crucial for correcting for matrix effects and variations during sample preparation and analysis.
Principle: A known amount of this compound is added to the serum sample. This "spiked" sample is then processed to extract the estrogens. Because this compound is chemically identical to the endogenous estradiol, it experiences the same extraction losses. The sample is then analyzed by LC-MS/MS, which separates the compounds and detects both the native estradiol and the this compound based on their unique molecular weights. The ratio of the endogenous estradiol to the known amount of this compound allows for a very precise and accurate calculation of the estradiol concentration.
Representative Protocol:
-
Sample Preparation:
-
To 200 µL of serum, add 100 µL of an internal standard solution containing this compound.[15]
-
Mix thoroughly to allow the internal standard to equilibrate with the sample matrix.
-
-
Protein Dissociation:
-
Add a buffer (e.g., 100 µL of 0.5 M ammonium acetate) to dissociate estradiol from binding proteins like sex hormone-binding globulin (SHBG).[15]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an organic solvent mixture (e.g., 600 µL of hexane/ethyl acetate).[11][15]
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing the estrogens) to a clean tube.
-
The extract is then dried down under a stream of nitrogen or under vacuum.[15]
-
-
Reconstitution (and Derivatization, if applicable):
-
Reconstitute the dried extract in a solution suitable for injection into the LC-MS/MS system (e.g., methanol/water).[15]
-
For ultra-sensitive applications, a derivatization step (e.g., with dansyl chloride) may be performed to improve ionization efficiency, though many modern methods are sensitive enough without it.[11][16]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC system, which separates estradiol from other interfering substances.
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific mass transitions for both endogenous estradiol and the this compound internal standard.[11]
-
Immunoassays
Principle: Immunoassays utilize the principle of competitive binding between the estradiol in the sample and a labeled estradiol conjugate for a limited number of binding sites on a specific antibody. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of estradiol in the sample.
General Workflow:
-
A patient sample is introduced into the assay system.
-
The sample is mixed with a reagent containing antibodies specific to estradiol and a known quantity of labeled estradiol (e.g., with a chemiluminescent or enzymatic label).
-
An incubation period allows the sample's estradiol and the labeled estradiol to compete for binding to the antibodies.
-
After incubation, the bound and unbound components are separated.
-
A detection system measures the signal from the label on the bound fraction.
-
The concentration of estradiol in the sample is determined by comparing the signal to a calibration curve generated from standards of known concentrations.
While automated and high-throughput, immunoassays can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids and are often less accurate at low concentrations.[1][2]
Mandatory Visualizations
Caption: Workflow for an inter-laboratory comparison of estradiol measurements.
Caption: Simplified signaling pathway of estradiol via nuclear estrogen receptors.
References
- 1. myadlm.org [myadlm.org]
- 2. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 4. Accuracy-based proficiency testing for estradiol measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and improvements in testosterone and estradiol testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Improving performance â HoSt | CSP | CDC [cdc.gov]
- 8. cdc.gov [cdc.gov]
- 9. excelmale.com [excelmale.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Estradiol Assays for Low-Concentration Samples: A Comparative Guide to Methods Utilizing Estradiol-d4
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol in low-concentration samples is a critical yet challenging endeavor. This guide provides an objective comparison of method validation performance for estradiol assays, with a focus on the use of Estradiol-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented herein is supported by published experimental findings, offering a clear perspective on the capabilities of current methodologies.
The measurement of estradiol at picogram-per-milliliter levels is essential in various fields, including pediatric endocrinology, monitoring of anti-estrogen therapies, and studies involving postmenopausal women.[1][2][3] Traditional immunoassays often lack the required sensitivity and specificity at these low concentrations, leading to inaccurate results.[1][2][3][4] Consequently, LC-MS/MS has emerged as the gold standard, offering superior analytical performance.[1][5][6] A key element in the success of these sensitive assays is the use of a stable isotope-labeled internal standard, with this compound being a common and effective choice.
Performance Comparison of LC-MS/MS Methods
The following tables summarize the performance of various LC-MS/MS methods for the quantification of estradiol in low-concentration samples. These methods all employ a deuterated internal standard, highlighting the results achievable with this approach.
Table 1: Linearity and Limit of Quantification (LOQ)
| Study/Method | Linear Range (pg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (pg/mL) | Internal Standard |
| Ethinyl Estradiol in Human Plasma[7][8] | 5.0 - 308.56 | ≥ 0.9942 | 5.0 | Ethinyl this compound |
| Micro LC-MS/MS without Derivatization[9] | 3.0 - 820.0 | > 0.999 | 3.0 | This compound |
| LC-MS/MS with Derivatization[6] | 2 - 1000 | Not Specified | 2 | Not Specified |
| Ultrasensitive LC-MS/MS[5] | 0.16 - Not Specified | Not Specified | 0.16 | Isotope-labeled |
| Sensitive LC-MS/MS without Derivatization[10] | 5 - 600 | Not Specified | 5 | Deuterated |
| LC-MS/MS with Novel Derivatization[11] | Not Specified | Not Specified | 0.5 | Not Specified |
Table 2: Precision and Accuracy
| Study/Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery/Bias |
| Ethinyl Estradiol in Human Plasma[7][8] | Quality Control Samples | < 19.74 | < 19.74 | 68.48% (Extraction Recovery) |
| Micro LC-MS/MS without Derivatization[9] | Quality Control Levels | < 15 | < 15 | Good correlation with RIA (bias = -1.0 pg/mL) |
| LC-MS/MS with Derivatization[6] | Not Specified | < 10 (Between-run) | < 10 (Between-run) | Acceptable bias with reference labs |
| Ultrasensitive LC-MS/MS[5] | Quality Control Levels (1.7-153 pmol/L) | < 9.0 | Not Specified | Traceable to reference standard |
| Sensitive LC-MS/MS without Derivatization[10] | Spanning AMR | < 7 | < 7 | Excellent correlation with CDC HoSt program |
| LC-MS/MS with Amplifex Diene Derivatization[12] | Low and High Levels | < 9.00 | 15.2 (low), 5.43 (high) | -1.37% bias vs CDC HoSt program |
Experimental Protocol: A Representative LC-MS/MS Method
This section details a typical experimental workflow for the quantification of estradiol in human plasma using this compound as an internal standard. This protocol is a composite based on several published methods.[6][7][8][9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200-300 µL of serum or plasma, add the this compound internal standard solution.
-
Perform liquid-liquid extraction using a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[9][10]
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution compatible with the LC-MS/MS system (e.g., a mixture of the mobile phases).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of estradiol to the peak area of this compound against the concentration of the estradiol standards.
-
The concentration of estradiol in the unknown samples is then determined from this calibration curve.
Workflow and Logic Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for estradiol quantification.
Caption: Rationale for using this compound in LC-MS/MS.
References
- 1. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. High-Sensitivity Micro LC-MS/MS Assay for Serum Estradiol without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Estradiol-d4 and Estradiol-d5 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for the quantification of estradiol. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based assays due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison of two commonly used deuterated internal standards for estradiol: Estradiol-d4 and Estradiol-d5.
Principle of Isotope Dilution Mass Spectrometry
The use of deuterated internal standards relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled standard (e.g., this compound or Estradiol-d5) is added to the sample at the beginning of the workflow. The SIL standard is nearly chemically and physically identical to the endogenous estradiol, meaning it will behave similarly during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both compounds proportionally.
Performance Comparison: this compound vs. Estradiol-d5
Table 1: Comparison of Method Performance Parameters
| Parameter | This compound (as IS for Ethinyl Estradiol) | Estradiol-d5 (as IS for Estradiol) |
| Linearity Range | 5.0 - 308.6 pg/mL | 2 - 1000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9942 | Not explicitly stated, but method showed acceptable bias |
| Mean Extraction Recovery | 68.48% | Not explicitly stated, but method was validated |
| Intra-day Precision (%CV) | < 19.74% | < 10% (between-run imprecision) |
| Inter-day Precision (%CV) | < 19.74% | < 10% (between-run imprecision) |
| Accuracy (% Bias) | Within ±15% of nominal values | Acceptable bias against reference materials |
Note: The data for this compound is from a method for Ethinyl Estradiol, which is structurally very similar to Estradiol and provides a relevant performance indication.
Key Considerations for Selection
The choice between this compound and Estradiol-d5 may depend on several factors:
-
Degree of Deuteration and Isotopic Purity: A higher degree of deuteration (d5 vs. d4) can be advantageous as it provides a greater mass difference from the analyte, reducing the potential for isotopic crosstalk. The isotopic purity of the standard is crucial; the presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.
-
Chemical Stability and Isotopic Exchange: The deuterium atoms should be located at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under the analytical conditions. Both this compound and Estradiol-d5 are generally stable, with deuterium labels on the steroid backbone.
-
Co-elution with Analyte: The ideal internal standard should co-elute with the analyte to ensure that both are subjected to the same matrix effects at the same time. Due to the kinetic isotope effect, deuterated compounds can sometimes exhibit slightly different retention times than their non-deuterated counterparts. This separation should be minimal to ensure accurate correction.
-
Commercial Availability and Cost: Practical considerations such as the availability from suppliers and the cost of the standard can also influence the decision.
Experimental Protocols
Below are generalized methodologies for a typical quantitative LC-MS/MS analysis of estradiol using a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 200 µL of serum, add a known concentration of the internal standard (this compound or Estradiol-d5) in a small volume of organic solvent (e.g., methanol).
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for estradiol.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both estradiol and the deuterated internal standard.
-
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Estradiol | 271.2 | 145.1 |
| This compound | 275.2 | 147.1 |
| Estradiol-d5 | 276.2 | 148.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.
Conclusion
Both this compound and Estradiol-d5 are suitable for use as internal standards in the quantitative bioanalysis of estradiol by LC-MS/MS. The choice between them may be guided by specific method requirements, the potential for chromatographic separation from the analyte, and practical considerations like availability. When developing a new method, it is crucial to validate the performance of the chosen internal standard to ensure it provides accurate and precise results. The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative analysis, enabling researchers to generate reliable data in their studies.
evaluating the performance of different LC columns for estradiol analysis with Estradiol-d4
A Researcher's Guide to Selecting the Optimal LC Column for Estradiol Analysis
The accurate quantification of estradiol, a primary female sex hormone, is critical in numerous fields, from clinical diagnostics to pharmaceutical research. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard like Estradiol-d4 has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2] A pivotal component in this analytical workflow is the choice of the Liquid Chromatography (LC) column, which directly influences separation efficiency, peak shape, and overall method performance.
This guide provides an objective comparison of different LC columns for the analysis of estradiol, supported by experimental data from various studies. We will delve into key performance metrics, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers, scientists, and drug development professionals in making an informed decision.
Performance Comparison of LC Columns for Estradiol Analysis
The selection of an appropriate LC column is a balance between achieving optimal separation from endogenous interferences and maintaining high throughput. Reversed-phase columns, particularly those with a C18 stationary phase, are the most commonly employed for steroid analysis due to their hydrophobicity, which is well-suited for retaining and separating lipophilic molecules like estradiol.[3] However, alternative phases such as Phenyl-Hexyl can offer different selectivity, which may be advantageous for complex matrices.[4][5]
The table below summarizes the performance of several LC columns used for estradiol analysis, compiled from various validated methods. It is important to note that direct comparison is challenging as experimental conditions such as mobile phase, gradient, and sample preparation vary between studies.
| Column | Dimensions (mm, µm) | Mobile Phase Additive | Run Time (min) | LOQ (pg/mL) | Key Findings/Notes | Reference |
| Titan C18 | 50 x 2.1, 1.9 | 0.2 mM Ammonium Fluoride | ~7.5 | Not Specified | Developed a fast and robust method for underivatized estradiol in human serum. | |
| Accucore C18 | 50 x 2.1, 2.6 | Ammonium Fluoride | 6.0 | 0.25 (with derivatization) | Achieved sub-pg/mL detection for free estradiol using Dansyl Chloride derivatization. | [6] |
| Imtakt Cadenza CD-C18 HT | 100 x 2.0, 3 | 0.1% Formic Acid | < 3.0 | 0.66 (with derivatization) | Utilized Amplifex Diene derivatization for enhanced ESI+ signal and a rapid run time. | [7] |
| Generic C18-AR | Not Specified | 0.1% Formic Acid | 36.0 | Not Specified | Found to provide the best resolution and peak shapes for derivatized estrogens compared to other tested columns. | [8] |
| Poroshell 120 EC-C18 | Not Specified | Not Specified | Not Specified | Not Specified | Recommended as a first choice in method development for steroids, offering good selectivity. | [4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for sample preparation and LC-MS/MS analysis based on established and validated methods.
I. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique used to isolate estradiol and its internal standard from complex biological matrices like serum or plasma.[1][7][9]
-
Spiking: To a 200 µL serum sample, add 50 µL of the internal standard solution (e.g., this compound in methanol).
-
Extraction: Add 1 mL of an organic solvent like methyl tert-butyl ether (MTBE).
-
Vortexing & Centrifugation: Vortex the mixture thoroughly to ensure efficient extraction, followed by centrifugation to separate the organic and aqueous layers.
-
Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50% methanol in water) before injection into the LC-MS/MS system.
II. Optional Derivatization for Enhanced Sensitivity
For applications requiring very low limits of quantification (sub-pg/mL), a derivatization step is often employed to improve the ionization efficiency of estradiol.[1][6][10]
-
Dansyl Chloride Derivatization: After extraction and evaporation, the dried sample is reconstituted in a solution containing dansyl chloride and incubated to allow the reaction to complete. This enhances sensitivity in positive ion mode.[1]
-
Amplifex Diene Derivatization: This reagent reacts with the phenolic group of estrogens, providing a permanent positive charge and significantly improving signal in ESI+ mode. The reaction typically occurs at room temperature over 10 minutes.[7]
III. LC-MS/MS Method Parameters
The following table outlines a typical set of LC-MS/MS parameters. These should be optimized for the specific instrument and column being used.
| Parameter | Condition |
| LC Column | Titan C18, 5 cm x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water |
| Mobile Phase B | Methanol |
| Gradient | 40% to 82% B over 4.6 min, with re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Ionization Mode | ESI Negative (for underivatized) or ESI Positive (for derivatized) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Estradiol) | e.g., m/z 271.2 -> 145.1 (underivatized, negative mode) |
| MRM Transition (this compound) | e.g., m/z 275.2 -> 147.1 (underivatized, negative mode) |
Visualizing the Workflow
A clear understanding of the entire analytical process is crucial for troubleshooting and method optimization. The following diagram illustrates a typical workflow for the analysis of estradiol using an internal standard.
References
- 1. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Estradiol Measurement by LC-MS/MS Using Estradiol-d4 and Immunoassay
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estradiol is critical in numerous fields, from clinical diagnostics to endocrinology research and pharmaceutical development. While immunoassays have historically been the mainstay for estradiol measurement, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Quantitative Data Comparison
The performance of LC-MS/MS and various immunoassay methods for estradiol quantification often shows significant disparities, particularly at low concentrations. LC-MS/MS, especially when employing an internal standard like estradiol-d4, generally demonstrates superior accuracy and precision.
| Parameter | LC-MS/MS | Immunoassay (Various Methods) | Key Observations |
| Correlation (R²) with Reference Methods | High (Often >0.95)[1][2] | Variable; can be high (>0.9) in premenopausal women but significantly lower (0.4-0.8) in postmenopausal women or at low concentrations[3][4] | Immunoassays show a weaker correlation with LC-MS/MS at lower estradiol concentrations, indicating reduced accuracy[1][3][4]. |
| Lower Limit of Quantitation (LLoQ) | 0.5 - 8.9 pmol/L (0.16 - 3.0 pg/mL)[2][5] | Typically around 20 pg/mL, with some sensitive assays reaching lower, though often with compromised accuracy[6]. | LC-MS/MS is significantly more sensitive, making it suitable for populations with low estradiol levels such as men, children, and postmenopausal women[7][8]. |
| Inter-assay Precision (CV%) | < 10%[9][10] | ≤ 18%[3] | LC-MS/MS demonstrates higher reproducibility and lower variability between runs. |
| Bias | Generally low when compared to reference methods.[2][5] | Often shows a positive bias (overestimation) compared to LC-MS/MS, especially at low concentrations.[1][3] | Immunoassays are prone to overestimation due to cross-reactivity with structurally similar compounds.[1][7] |
| Specificity | High; distinguishes estradiol from its metabolites and other steroids.[1][5] | Lower; susceptible to cross-reactivity from other steroids and metabolites.[7][11][12] | The high specificity of LC-MS/MS mitigates the risk of inaccurate results due to interfering substances.[7] |
Experimental Protocols
LC-MS/MS with this compound Internal Standard
Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the quantification of estradiol. The use of a deuterated internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis.
1. Sample Preparation:
-
Internal Standard Spiking: A known concentration of this compound is added to the serum sample.
-
Liquid-Liquid Extraction (LLE): The sample is extracted using an organic solvent mixture, such as hexane and ethyl acetate, to separate the estradiol and this compound from the bulk of the sample matrix.[2][9]
-
Derivatization (Optional but common for enhancing sensitivity): The extracted sample is treated with a derivatizing agent, like dansyl chloride, to improve the ionization efficiency of estradiol.[9][10]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, where estradiol and this compound are separated from other components on a C18 column.
-
Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure photoionization (APPI).
-
Mass Spectrometric Detection: The ionized molecules are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both estradiol and this compound are monitored for quantification.
3. Quantification:
-
The concentration of estradiol in the sample is determined by calculating the ratio of the peak area of endogenous estradiol to the peak area of the this compound internal standard and comparing this to a calibration curve.
Immunoassay (General Protocol)
Immunoassays are based on the principle of competitive binding between labeled and unlabeled antigens for a limited number of antibody binding sites.
1. Sample Incubation:
-
The patient serum sample (containing unlabeled estradiol) is incubated with a known amount of labeled estradiol (e.g., enzyme-labeled or radiolabeled) and a specific anti-estradiol antibody.
2. Competitive Binding:
-
The unlabeled estradiol from the sample and the labeled estradiol compete for binding to the limited number of antibody sites. The amount of labeled estradiol that binds to the antibody is inversely proportional to the amount of unlabeled estradiol in the sample.
3. Separation:
-
The antibody-bound estradiol is separated from the unbound estradiol.
4. Detection:
-
The signal from the labeled estradiol (e.g., colorimetric, chemiluminescent, or radioactive signal) is measured.
5. Quantification:
-
The concentration of estradiol in the sample is determined by comparing the measured signal to a standard curve generated with known concentrations of estradiol.
Methodology Workflow Diagram
Caption: Comparative workflow of LC-MS/MS and Immunoassay for estradiol measurement.
Objective Comparison
LC-MS/MS with this compound:
-
Advantages:
-
High Specificity: The chromatographic separation and mass-based detection minimize the risk of cross-reactivity with other steroids and metabolites, leading to more accurate results.[1][5]
-
High Sensitivity: LC-MS/MS can accurately measure very low concentrations of estradiol, making it the gold standard for populations with low levels.[7][8]
-
High Precision: The use of a deuterated internal standard corrects for variations in sample preparation and analysis, resulting in excellent reproducibility.
-
Multiplexing Capability: It is possible to measure multiple steroids simultaneously in a single run.
-
-
Disadvantages:
-
Higher Cost: The instrumentation and reagents are more expensive than those for immunoassays.
-
Lower Throughput: Sample preparation can be more complex and time-consuming, although automation is improving this.
-
Requires Specialized Expertise: Operation and data analysis require skilled personnel.
-
Immunoassay:
-
Advantages:
-
Lower Cost: Immunoassays are generally less expensive to run.
-
High Throughput: They are well-suited for automation and the analysis of large numbers of samples.[1]
-
Ease of Use: The procedures are relatively simple and do not require the same level of specialized expertise as LC-MS/MS.
-
-
Disadvantages:
-
Lower Specificity: Immunoassays are susceptible to cross-reactivity from other structurally related compounds, which can lead to overestimated results.[7][11][12]
-
Lower Sensitivity: They often lack the sensitivity to accurately measure low concentrations of estradiol.[4][8]
-
Matrix Effects: The sample matrix can interfere with the antibody-antigen binding, affecting accuracy.
-
Lot-to-Lot Variability: Reagent kits can exhibit variability between different manufacturing lots.
-
Conclusion
For research and clinical applications requiring high accuracy, specificity, and sensitivity, particularly at low estradiol concentrations, LC-MS/MS with the use of an internal standard like this compound is the superior method. While immunoassays offer advantages in terms of cost and throughput for screening large numbers of samples, their limitations in specificity and sensitivity must be carefully considered, especially when making critical clinical or research decisions. The choice of method should be guided by the specific requirements of the study or application, with a clear understanding of the potential for discrepant results between the two techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitations of direct estradiol and testosterone immunoassay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
